ASP5878
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZYOJYLLNBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453208-66-6 | |
| Record name | ASP-5878 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-5878 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: ASP5878 FGFR1/2/3/4 Inhibitory Activity
This technical guide provides a comprehensive overview of the preclinical data on ASP5878, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.
Core Inhibitory Activity
This compound is an orally bioavailable small molecule that demonstrates potent inhibitory activity against all four members of the FGFR family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3][4][5][6][7][8] Its primary mechanism of action is the inhibition of FGFR-mediated signal transduction pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis.[5][9] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers.
In Vitro Kinase Inhibitory Activity
This compound has been shown to potently inhibit the kinase activity of recombinant FGFR1, FGFR2, FGFR3, and FGFR4 in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nmol/L) |
| FGFR1 | 0.47[1][2][3][6] |
| FGFR2 | 0.60[1][2][3][6] |
| FGFR3 | 0.74[1][2][3][6] |
| FGFR4 | 3.5[1][2][3][6][8] |
Table 1: In vitro inhibitory activity of this compound against FGFR kinases.
A kinase selectivity profile against a panel of 128 human kinases revealed that this compound is highly selective for the FGFR family. At a concentration of 200 nmol/L, significant inhibition (>50%) was primarily observed for FGFRs, with some activity against VEGFR2 and FMS.[1]
Cellular Inhibitory Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, particularly those with known FGFR pathway alterations, such as FGFR3 mutations or fusions in urothelial cancer and FGF19 overexpression in hepatocellular carcinoma (HCC).
| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nmol/L) |
| UM-UC-14 | Urothelial Carcinoma | FGFR3 point mutation | - |
| RT-112 | Urothelial Carcinoma | FGFR3 point mutation | 8.7[1] |
| Gemcitabine-resistant RT-112 | Urothelial Carcinoma | FGFR3 point mutation | 10[1] |
| RT4 | Urothelial Carcinoma | FGFR3 point mutation | - |
| SW 780 | Urothelial Carcinoma | FGFR3 fusion | - |
| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 overexpression | 8.5[7] |
| HuH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 27[7] |
| JHH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 21[7] |
Table 2: Cellular anti-proliferative activity of this compound in various cancer cell lines.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against FGFR kinases was determined using a recombinant enzyme assay.
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 tyrosine kinase domains were used.
-
The kinase reactions were performed in a buffer containing ATP and a suitable substrate.
-
This compound was added at various concentrations to determine the dose-dependent inhibition.
-
The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method or radiometric assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines were assessed using a standard cell viability assay.
Methodology:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 5 days).[9]
-
Cell viability was determined using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo assay, which measures metabolic activity.[9][10]
-
IC50 values were determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FGFR Signaling
The effect of this compound on the FGFR signaling pathway was investigated by measuring the phosphorylation status of key downstream molecules.
Methodology:
-
Cancer cells were treated with various concentrations of this compound for a defined period (e.g., 2 hours).[1][6]
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FGFR, FRS2, and ERK.[1][2]
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models using human cancer cell lines.
Methodology:
-
Human cancer cells (e.g., Hep3B2.1-7, UM-UC-14, RT-112) were subcutaneously inoculated into immunocompromised mice (e.g., nude mice).[1][7]
-
Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
This compound was administered orally, typically once daily, at specified doses (e.g., 1, 3, 10 mg/kg).[1][2][4]
-
Tumor volume and body weight were measured regularly throughout the study.[1][4]
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).[1][2]
-
For orthotopic models (e.g., HuH-7 cells inoculated into the liver), tumor burden was monitored using bioluminescent imaging.[2][4]
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines the typical workflow for the preclinical assessment of this compound's anti-cancer activity.
References
- 1. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijbs.com [ijbs.com]
ASP5878: A Deep Dive into its Downstream Signaling via FRS2 and ERK
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers.[1] This technical guide delineates the molecular mechanism of this compound, focusing on its downstream signaling cascade involving Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular signal-regulated kinase (ERK). Through the inhibition of FGFR autophosphorylation, this compound effectively abrogates the subsequent phosphorylation and activation of FRS2, a key adaptor protein, leading to the suppression of the downstream RAS-MAPK-ERK signaling pathway. This ultimately results in the inhibition of cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR signaling. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the intricate signaling network affected by this compound.
Introduction
The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling axis plays a crucial role in normal cellular processes, including proliferation, differentiation, and survival.[2] However, genetic alterations such as gene amplification, mutations, and fusions in FGFRs can lead to constitutive activation of their kinase domains, driving oncogenesis in a variety of solid tumors, including hepatocellular carcinoma (HCC) and urothelial cancer.[2][3] this compound is an orally bioavailable small-molecule inhibitor designed to selectively target FGFRs 1, 2, 3, and 4.[1][4] Its therapeutic potential lies in its ability to precisely block the aberrant signaling originating from these receptors. This guide will focus on the core downstream pathway involving FRS2 and ERK, which is central to the anti-tumor activity of this compound.
Mechanism of Action: The FGFR-FRS2-ERK Axis
Upon binding of an FGF ligand, FGFRs dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domains. This phosphorylation event creates docking sites for various downstream signaling molecules. A primary and critical adaptor protein is FRS2.
FRS2 is constitutively bound to the juxtamembrane region of FGFR.[5] Following FGFR activation, multiple tyrosine residues on FRS2 become phosphorylated.[5] These phosphotyrosine sites on FRS2 serve as recruitment hubs for a complex of other proteins, including Growth factor receptor-bound protein 2 (GRB2) and Son of Sevenless (SOS).[5] The formation of the FRS2-GRB2-SOS complex brings SOS into proximity with RAS, facilitating the exchange of GDP for GTP and thereby activating RAS.[5] Activated RAS then initiates a phosphorylation cascade known as the MAPK/ERK pathway, culminating in the phosphorylation and activation of ERK1/2.[5] Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation and survival.[5]
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FGFRs. This prevents the initial autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade at its origin. The direct consequence is the lack of FRS2 phosphorylation, which prevents the recruitment of GRB2 and the subsequent activation of the RAS-ERK pathway.[2]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Technical Guide to ASP5878 in FGF19-Expressing Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of ASP5878, a novel multi-kinase inhibitor, in cancer models characterized by the expression of Fibroblast Growth Factor 19 (FGF19). This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the critical biological pathways and experimental workflows.
Introduction: The FGF19-FGFR4 Axis in Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) is an aggressive malignancy with a generally poor prognosis[1]. A significant subset of HCC tumors exhibits overexpression of FGF19, a ligand for the Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. The binding of FGF19 to FGFR4, in the presence of the co-receptor βKlotho, triggers the dimerization and autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling events, primarily through the recruitment of adaptor proteins like FGFR substrate 2 (FRS2), which in turn activates pathways such as the MAPK/ERK pathway, promoting cell growth, differentiation, and survival[1][3]. The FGF19-FGFR4 signaling axis has been identified as a critical driver in the pathogenesis of certain HCCs, making it a compelling target for therapeutic intervention[2].
This compound is a novel, orally active inhibitor targeting FGFR1, 2, 3, and 4[4]. Its potent inhibitory activity against FGFR4 makes it a promising candidate for treating FGF19-driven cancers[3]. Preclinical studies have demonstrated that this compound effectively suppresses the growth of FGF19-expressing HCC cell lines and induces tumor regression in corresponding mouse models[1][3].
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of FGFRs. In FGF19-expressing cancer cells, this compound blocks the phosphorylation of FGFR4, thereby preventing the recruitment and activation of FRS2. This disruption of the initial signaling event leads to the suppression of downstream pathways, including the ERK signaling cascade. The ultimate cellular consequences of this inhibition are the induction of apoptosis and a potent suppression of cell proliferation[1][2][4]. The advantage of this compound over more selective FGFR4 inhibitors lies in its potential to also provide therapeutic benefits to patients with HCC driven by aberrant signaling from FGFR1, 2, or 3[1][3].
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nmol/L) |
|---|---|
| FGFR1 | 0.47[2][5] |
| FGFR2 | 0.60[2][5] |
| FGFR3 | 0.74[2][5] |
| FGFR4 | 3.5[1][2][5] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: In Vitro Cell Proliferation Inhibition by this compound in FGF19-Expressing HCC Cell Lines
| Cell Line | FGF19 Status | IC₅₀ (nmol/L) |
|---|---|---|
| Hep3B2.1-7 | Expressing[3] | 8.5[2][5] |
| HuH-7 | Expressing[3] | 27[2][5] |
| JHH-7 | Expressing[3] | 21[2][5] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation.
Table 3: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Model | Cell Line | Treatment | Dosage | Outcome |
|---|---|---|---|---|
| Subcutaneous Xenograft | Hep3B2.1-7 | This compound (Oral, once daily) | 1 mg/kg | 9% tumor regression[3] |
| Subcutaneous Xenograft | Hep3B2.1-7 | This compound (Oral, once daily) | 3 mg/kg | 88% tumor regression[3] |
| Orthotopic Xenograft | HuH-7 | This compound (Oral, once daily) | 3 mg/kg | Complete tumor regression and extended survival[1][2][4] |
| Subcutaneous Xenograft | Hep3B2.1-7 (Sorafenib-refractory) | this compound (Oral, once daily) | 3 mg/kg | Sustained tumor regression[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following are generalized protocols for the key experiments cited.
4.1. Cell Proliferation Assay
-
Cell Culture: FGF19-expressing HCC cell lines (e.g., Hep3B2.1-7, HuH-7, JHH-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The results are normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.
4.2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells treated with this compound for a specified duration (e.g., 2 hours) are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK) and apoptosis markers (e.g., cleaved PARP)[1][2].
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.3. Subcutaneous and Orthotopic Xenograft Mouse Models
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are used for these studies.
-
Tumor Implantation:
-
Treatment: Once tumors reach a palpable size (for subcutaneous models) or on a predetermined schedule (for orthotopic models), mice are randomized into treatment groups. This compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally, typically once daily[1]. A vehicle control group and often a positive control group (e.g., sorafenib) are included[3].
-
Monitoring:
-
Tumor volume is measured regularly using calipers (Volume = 0.5 × Length × Width²).
-
In orthotopic models, tumor burden is monitored using bioluminescent imaging (BLI)[3].
-
Animal body weight and general health are monitored throughout the study.
-
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blotting). Survival is monitored in long-term studies[1][4].
Conclusion
The preclinical data strongly support the role of this compound as a potent inhibitor of the FGF19-FGFR4 signaling pathway in relevant cancer models. Through its targeted mechanism of action, this compound effectively inhibits cell proliferation in vitro and leads to significant, sustained tumor regression in vivo, including in models resistant to standard therapies like sorafenib[1][2]. These findings underscore the therapeutic potential of this compound for patients with FGF19-expressing hepatocellular carcinoma and provide a solid rationale for its continued clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
ASP5878: A Preclinical In-Depth Analysis in FGFR3-Altered Urothelial Carcinoma
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibroblast growth factor receptor (FGFR) signaling pathway alterations, including mutations and gene fusions, are well-established oncogenic drivers in a significant subset of urothelial carcinomas.[1][2][3] The FGFR3 gene is particularly susceptible to activating mutations and fusions in this cancer type, making it a compelling therapeutic target.[4][5] ASP5878 is a potent and selective oral inhibitor of FGFR family kinases, demonstrating significant preclinical activity against urothelial cancer models harboring FGFR3 alterations.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound in FGFR3-mutated urothelial cancer, with a focus on its mechanism of action, efficacy in both chemosensitive and chemoresistant settings, and detailed experimental methodologies.
Core Mechanism of Action
This compound is a selective inhibitor of FGFR1, 2, 3, and 4.[1][2][3] Its primary mechanism of action in FGFR3-altered urothelial cancer is the direct inhibition of the FGFR3 kinase activity.[1] This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, most notably the RAS-RAF-MEK-ERK pathway.[1] Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of both FGFR3 and its downstream effector ERK in urothelial cancer cell lines with FGFR3 mutations and fusions.[1]
Furthermore, this compound has been shown to downregulate the expression of c-MYC, an oncoprotein implicated in cell proliferation and drug resistance.[1][2] The reduction of c-MYC expression by this compound is observed in both parental and gemcitabine-resistant urothelial cancer cell lines, suggesting that its anti-tumor activity may overcome certain mechanisms of chemotherapy resistance.[1][2] This effect on c-MYC is likely mediated through the inhibition of the FGFR/ERK signaling pathway.[1]
Signaling Pathway
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through in vitro kinase assays, cell proliferation assays, and in vivo xenograft models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nmol/L) |
| FGFR1 | 0.47 |
| FGFR2 | 0.60 |
| FGFR3 | 0.74 |
| FGFR4 | 3.5 |
Data sourced from studies on recombinant FGFR kinases.[3][6]
Table 2: In Vitro Anti-proliferative Activity of this compound in Urothelial Cancer Cell Lines
| Cell Line | FGFR3 Alteration | IC₅₀ (nmol/L) |
| UM-UC-14 | S249C mutation | < 100 |
| RT-112 | FGFR3-TACC3 fusion | < 100 |
| RT4 | FGFR3-TACC3 fusion | < 100 |
| SW780 | FGFR3-BAIAP2L1 fusion | < 100 |
| UM-UC-14 (Adriamycin-resistant) | S249C mutation | < 100 |
| RT-112 (Gemcitabine-resistant) | FGFR3-TACC3 fusion | < 100 |
IC₅₀ values are approximate based on graphical data from Kikuchi et al., 2017.[1]
Table 3: In Vivo Antitumor Efficacy of this compound in Urothelial Cancer Xenograft Models
| Xenograft Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition/Regression |
| UM-UC-14 | This compound | 1 mg/kg, once daily, oral | Dose-dependent inhibition |
| UM-UC-14 | This compound | >1 mg/kg, once daily, oral | Tumor regression |
| RT-112 | This compound | Dose-dependent, once daily, oral | Dose-dependent inhibition |
| RT-112 (Gemcitabine-resistant) | This compound | Dose-dependent, once daily, oral | Dose-dependent inhibition |
Data summarized from Kikuchi et al., 2017.[1][2]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below, based on the available information.[1]
Cell Lines and Culture
-
Cell Lines: A panel of 23 human urothelial cancer cell lines was used, including UM-UC-14 (FGFR3 S249C mutation) and RT-112 (FGFR3-TACC3 fusion).[1]
-
Culture Conditions: Cells were cultured according to the supplier's guidelines.[1]
-
Generation of Chemoresistant Cell Lines:
-
Adriamycin-resistant UM-UC-14 cells were generated by continuous exposure to gradually increasing concentrations of adriamycin up to 100 ng/mL.[1]
-
Gemcitabine-resistant RT-112 cells were established by a similar method with gemcitabine concentrations up to 1000 ng/mL.[1]
-
Resistant cell lines were maintained in media containing 50 ng/mL adriamycin or 1000 ng/mL gemcitabine, respectively.[1]
-
In Vitro Cell Proliferation Assay
This assay was performed to determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀).
-
Cell Seeding: Urothelial cancer cells were seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of this compound or 0.1% DMSO as a vehicle control.[1]
-
Incubation: The plates were incubated for 4 to 5 days.[1]
-
Viability Measurement: Cell viability was determined by measuring the amount of intracellular ATP using a commercially available assay kit.[1]
-
Data Analysis: The IC₅₀ values were calculated from the dose-response curves.[1]
Western Blotting for Signaling Pathway Analysis
This method was used to assess the phosphorylation status of key proteins in the FGFR signaling pathway.
-
Cell Treatment: UM-UC-14 and RT-112 cells were treated with different concentrations of this compound or 0.01% DMSO for 2 hours.[1]
-
Cell Lysis: Cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and actin (as a loading control).[1]
-
Detection: Following incubation with secondary antibodies, the protein bands were visualized.
FGFR3 Phosphorylation Assay
A sandwich ELISA assay was employed to specifically quantify the levels of phosphorylated FGFR3.
-
Cell Treatment: UM-UC-14 and RT-112 cells were incubated for 2 hours with various concentrations of this compound or 0.1% DMSO.[1]
-
Cell Lysis: Cells were lysed, and the lysates were collected.
-
ELISA: The lysates were analyzed using a sandwich ELISA kit to measure the amount of phosphorylated FGFR3.[1]
In Vivo Xenograft Studies
Subcutaneous xenograft models in nude mice were used to evaluate the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: UM-UC-14, RT-112, or gemcitabine-resistant RT-112 cells were implanted subcutaneously into nude mice.[1]
-
Tumor Establishment: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: this compound was administered orally once daily.[1][2] A vehicle control group was also included.
-
Monitoring: Tumor volume and the body weight of the mice were measured regularly.[1][2]
-
Pharmacodynamic Analysis: In separate cohorts, tumors were collected at various time points after a single dose of this compound to measure the levels of phosphorylated FGFR3 by sandwich ELISA, confirming target engagement in vivo.[1]
-
Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth or tumor regression compared to the vehicle control group.[1]
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for urothelial carcinoma harboring FGFR3 mutations or fusions. Its potent and selective inhibition of the FGFR kinase, leading to the blockade of downstream signaling and a reduction in c-MYC expression, translates to significant anti-tumor activity in both in vitro and in vivo models.[1][2] Notably, the efficacy of this compound is maintained in chemoresistant models, addressing a critical unmet need in the treatment of advanced urothelial cancer.[1][2] The detailed experimental protocols provided in this guide offer a framework for further research and development of FGFR inhibitors in this disease setting.
References
- 1. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patient-derived orthotopic xenograft model enabling human high-grade urothelial cell carcinoma of the bladder tumor implantation, growth, angiogenesis, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of ASP5878: A Pan-FGFR Inhibitor for Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ASP5878 is an orally bioavailable, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors.[4][5] This deregulation promotes cancer cell proliferation, survival, and angiogenesis.[4] this compound has demonstrated potent anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and urothelial cancer, particularly in tumors with underlying FGFR pathway alterations.[6][7] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-tumor effects by potently and selectively inhibiting the kinase activity of FGFRs 1, 2, 3, and 4.[8] This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways critical for tumor cell growth and survival.[9] The primary downstream pathway affected by this compound is the FRS2-ERK pathway.[2] Inhibition of FGFR phosphorylation by this compound leads to a suppression of FRS2 phosphorylation and a subsequent reduction in ERK phosphorylation, ultimately inducing apoptosis in cancer cells.[6][9]
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase 1 study of oral this compound, a selective small-molecule inhibitor of fibroblast growth factor receptors 1-4, as a single dose and multiple doses in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating ASP5878 as a Potential Oral Therapy for Achondroplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence for ASP5878 as a potential treatment for achondroplasia. Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the receptor, which negatively regulates endochondral bone growth. This compound, a novel, orally bioavailable FGFR inhibitor originally developed for oncology, has been investigated as a disease-modifying therapy that directly targets the underlying pathophysiology of achondroplasia.
This document summarizes the quantitative data from key preclinical studies, details the experimental protocols used to evaluate the compound's efficacy and safety, and visualizes the core biological and experimental concepts.
Quantitative Data Summary
The preclinical efficacy and safety of this compound have been evaluated in mouse models of achondroplasia and in vitro models using patient-derived cells. The key quantitative findings from these studies are summarized below for direct comparison.
In Vivo Efficacy in Fgfr3Ach Mouse Model
The primary in vivo model used was the Fgfr3Ach mouse, which carries a G374R mutation in the murine Fgfr3 gene, homologous to the common G380R mutation in human achondroplasia.
Table 1: Effect of Oral this compound Administration on Skeletal Growth in Male Fgfr3Ach Mice
| Parameter | Wild-Type (Vehicle) | Fgfr3Ach (Vehicle) | Fgfr3Ach (300 µg/kg this compound) |
| Femur Length (mm) | 8.8 ± 0.2 | 7.6 ± 0.1 | 8.0 ± 0.2 |
| Tibia Length (mm) | 10.9 ± 0.3 | 9.0 ± 0.2 | 9.7 ± 0.3 |
| Growth Plate Thickness (Distal Femur, µm) | 252.3 ± 15.6 | 134.1 ± 10.3 | 168.4 ± 14.9 |
| Growth Plate Thickness (Proximal Tibia, µm) | 220.5 ± 11.2 | 118.9 ± 9.8 | 145.7 ± 12.1 |
Data represent mean ± standard deviation. Mice were treated daily via oral gavage for 21 days.
Pharmacokinetics and Therapeutic Window
Pharmacokinetic (PK) and toxicological studies were conducted to establish a potential therapeutic window for this compound in juvenile animals.
Table 2: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value | Species / Model | Notes |
| Efficacious Dose (Oral) | 300 µg/kg | Juvenile Fgfr3Ach Mice | Daily administration resulted in significant bone elongation. |
| AUC at Efficacious Dose | 275 ng·h/ml | Juvenile Mice | Area under the curve associated with the effective dose. |
| Dose with Minimal Adverse Effects | 300 µg/kg | Juvenile Rats | Caused very slight atrophy of the corneal epithelium in 2 of 6 animals. |
| AUC at Minimal Adverse Effect Level | 459 ng·h/ml | Juvenile Rats | Suggests a positive discrepancy between the AUC for efficacy and minimal toxicity. |
Core Signaling Pathway and Drug Mechanism
Achondroplasia is driven by the constitutive activation of FGFR3, which hyper-activates downstream signaling pathways, primarily the STAT1 and MAPK pathways. This leads to an inhibition of chondrocyte proliferation and differentiation in the growth plate, ultimately impairing bone growth. This compound is a small molecule inhibitor that targets the tyrosine kinase domain of FGFR, thereby blocking these downstream signals.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Animal Studies Protocol (Fgfr3Ach Mouse Model)
-
Animal Model : Male Fgfr3Ach mice and wild-type littermates were used. Animals were housed under standard conditions with ad libitum access to food and water.
-
Drug Administration : this compound was suspended in a 0.5% solution of methylcellulose. Starting at 21 days of age, mice were administered 300 µg/kg of this compound or vehicle daily via oral gavage for 21 consecutive days.
-
Skeletal Analysis : After the treatment period (at 43 days of age), animals were euthanized. The femur and tibia of the right hindlimb were dissected. The lengths of the bones were measured using a digital caliper.
-
Histological Analysis : The dissected bones were fixed in 4% paraformaldehyde, decalcified in 10% EDTA, and embedded in paraffin. Sections (5 µm thick) were cut and stained with Safranin O and Fast Green to visualize cartilage and bone.
-
Growth Plate Measurement : The total thickness of the growth plate cartilage in the distal femur and proximal tibia was measured from the stained sections using imaging software. The average of three measurements per sample was calculated.
Human iPSC-Derived Chondrocyte Model Protocol
-
Cell Source : Induced pluripotent stem cells (iPSCs) were generated from fibroblasts of a patient with achondroplasia carrying the FGFR3 G380R mutation.
-
Chondrogenic Differentiation : iPSCs were differentiated into chondrocytes using a multi-step protocol. This involves forming embryoid bodies, followed by directed differentiation using a specific cocktail of growth factors (e.g., BMP2, TGF-β1).
-
This compound Treatment : During the chondrogenic differentiation phase, cultures were treated with this compound at a specified concentration or with a vehicle control (DMSO).
-
Assessment of Chondrogenesis : After 21-28 days of differentiation, the resulting cell aggregates (micromasses) were harvested.
-
Histology : Micromasses were fixed, sectioned, and stained with Alcian blue to detect the presence of sulfated glycosaminoglycans, a key component of the cartilage matrix.
-
Gene Expression : RNA was extracted from the cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression of key chondrogenic marker genes, such as SOX9, COL2A1, and ACAN. The effect of this compound was evaluated by comparing the expression levels in treated versus untreated patient-derived cells.
-
Preclinical Evaluation Workflow and Therapeutic Concept
The preclinical investigation of this compound followed a logical progression from in vivo animal models to in vitro human cell-based assays to establish efficacy and a potential therapeutic window.
A key finding from the preclinical studies is the identification of a potential therapeutic window, where the drug concentration required for a therapeutic effect is lower than that which causes observable adverse effects.
Conclusion and Future Directions
This compound has demonstrated promising preclinical activity as a potential oral treatment for achondroplasia. Studies in a validated mouse model showed that the compound can partially correct the skeletal phenotype by increasing long bone length and the thickness of the growth plate cartilage. Furthermore, experiments using patient-derived iPSCs supported its mechanism of action in human cells. The identification of a therapeutic window in juvenile animal models is a crucial step in its development.
However, it is important to note that this compound was less effective at bone elongation than a C-type natriuretic peptide (CNP) analogue in comparative mouse studies. Additionally, adverse effects, including hyperphosphatemia and retinal detachment, have been observed in adult cancer patients treated with pan-FGFR inhibitors. Therefore, cautious consideration and further rigorous safety and efficacy studies in juvenile populations are necessary before this compound can be considered a viable clinical candidate for achondroplasia. The oral route of administration remains a significant potential advantage over injectable therapies.
ASP5878: A Comprehensive Technical Guide to its Selective Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective kinase inhibition profile of ASP5878, a novel, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document details its potent and selective activity against FGFRs, the downstream signaling consequences of this inhibition, and the methodologies employed in its preclinical evaluation.
Core Mechanism and Selectivity
This compound is a potent inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4. Its primary mechanism of action involves binding to the ATP-binding site of the FGFR kinase domain, thereby preventing the transfer of phosphate and subsequent activation of downstream signaling pathways. This inhibition has been shown to be effective in tumor cells with FGFR gene alterations, such as mutations, fusions, and amplifications, which can lead to oncogenic signaling.
Kinase Inhibition Profile
This compound demonstrates high potency against the primary members of the FGFR family. The half-maximal inhibitory concentrations (IC50) for each receptor subtype are summarized below.
| Kinase Target | IC50 (nmol/L) |
| FGFR1 | 0.47 |
| FGFR2 | 0.60 |
| FGFR3 | 0.74 |
| FGFR4 | 3.5 |
| Data compiled from studies on recombinant FGFR tyrosine kinase activities. |
A broader kinase selectivity profiling was conducted against a panel of 128 human kinases. At a concentration of 200 nmol/L, this compound demonstrated significant inhibition (>50%) of a limited number of kinases beyond the FGFR family, namely VEGFR2 and FMS. This indicates a high degree of selectivity for the FGFR family, which is a desirable characteristic for a targeted therapeutic agent, as it may minimize off-target effects.
Impact on Cellular Signaling Pathways
The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell growth, differentiation, and survival. This compound effectively abrogates these pathways.
A key downstream signaling pathway affected by this compound is the FRS2-ERK pathway. Upon FGFR activation, FGFR substrate 2 (FRS2) is recruited and phosphorylated, leading to the activation of the Ras/MAPK cascade, which includes ERK. This compound has been shown to inhibit the phosphorylation of FGFR4, which in turn suppresses the phosphorylation of FRS2 and ERK. This disruption of the signaling cascade ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells dependent on FGFR signaling.
Apoptosis Induction by ASP5878 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ASP5878, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4, with a focus on its apoptosis-inducing capabilities in cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of FGFRs.[1] In cancer cells harboring FGFR genetic alterations, such as mutations, fusions, or amplifications, constitutive activation of the FGFR signaling pathway drives cell proliferation and survival.[2][3] this compound blocks this aberrant signaling, leading to cell growth inhibition and the induction of programmed cell death, or apoptosis.[4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines, primarily in hepatocellular carcinoma (HCC) and urothelial cancer. The following tables summarize the key inhibitory concentrations (IC50) of this compound.
| Target Kinase | IC50 (nmol/L) |
| FGFR1 | 0.47 |
| FGFR2 | 0.60 |
| FGFR3 | 0.74 |
| FGFR4 | 3.5 |
| Table 1: Kinase inhibitory activity of this compound.[5][6] |
| Cell Line | Cancer Type | FGFR Alteration | IC50 for Cell Proliferation (nmol/L) |
| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 overexpression | 8.5 |
| HuH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 27 |
| JHH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 21 |
| UM-UC-14 | Urothelial Cancer | FGFR3 point mutation | Not explicitly stated, but sensitive |
| RT-112 | Urothelial Cancer | FGFR3 fusion | 8.7 |
| RT4 | Urothelial Cancer | FGFR3 point mutation | Not explicitly stated, but sensitive |
| SW 780 | Urothelial Cancer | FGFR3 point mutation | Not explicitly stated, but sensitive |
| Table 2: Anti-proliferative effects of this compound on various cancer cell lines.[5][6][7] |
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits the phosphorylation of FGFR, which in turn blocks the activation of downstream signaling molecules. A key pathway involves the dephosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which subsequently prevents the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, as evidenced by the suppression of ERK phosphorylation.[4] This signaling cascade ultimately leads to the induction of apoptosis, confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of this cell death process.[2] While the precise intermediates of the apoptotic cascade activated by this compound have not been fully elucidated, inhibition of the FGFR pathway is known to involve the activation of caspase-dependent pathways, including the executioner caspase-3, and modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial-mediated apoptosis.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
This assay quantifies the number of viable cells in culture following treatment with this compound to determine the IC50 values.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., Hep3B2.1-7, HuH-7, JHH-7, UM-UC-14, RT-112) are seeded into 96-well plates at a density of 1,000 to 3,000 cells per well and cultured overnight.[5]
-
Compound Treatment: Cells are treated with this compound dissolved in DMSO at various concentrations. The final DMSO concentration in the culture medium is maintained at or below 0.1%.
-
Incubation: The treated cells are incubated for 4 to 5 days at 37°C in a humidified atmosphere with 5% CO2.[5]
-
ATP Quantification: Cell viability is assessed by quantifying the amount of ATP present in the cell lysate, which is proportional to the number of viable cells. A commercially available ATP quantitation kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is used according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Western Blotting
Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins and the cleavage of apoptosis markers.
Methodology:
-
Cell Lysis:
-
Cells are seeded in 100 mm dishes and cultured to approximately 80% confluency.[5]
-
Following treatment with this compound for the desired time (e.g., 2 hours for phosphorylation studies, 48 hours for PARP cleavage), cells are rinsed with ice-cold PBS.[5][8]
-
Cells are lysed using a lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
The cell lysate is centrifuged, and the supernatant containing the protein extract is collected.
-
-
Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, FGFR, phospho-FRS2, FRS2, phospho-ERK, ERK, cleaved PARP, PARP, and a loading control like actin or GAPDH) overnight at 4°C.[8]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (PARP Cleavage)
The cleavage of PARP is a key indicator of apoptosis and is typically assessed by Western blotting as described above.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound for 48 hours to induce apoptosis.[8]
-
Western Blotting: Cell lysates are prepared and subjected to Western blotting as detailed in the protocol above.
-
Antibody Detection: A primary antibody that specifically recognizes the cleaved fragment of PARP (89 kDa) is used for detection. An antibody for full-length PARP (116 kDa) can also be used to show the reduction of the uncleaved form.[8]
This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the induction of apoptosis by this compound in cancer cell lines. The provided information is intended to support further research and development of this promising anti-cancer agent.
References
- 1. Fibroblast growth factor-2 induces translational regulation of Bcl-XL and Bcl-2 via a MEK-dependent pathway: correlation with resistance to etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 9. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ASP5878 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant activity against FGFR1, 2, 3, and 4.[1][2] This orally bioavailable small molecule has shown promise in preclinical studies for the treatment of specific cancers harboring FGFR pathway alterations.[2][3] Notably, this compound has demonstrated robust anti-proliferative effects in hepatocellular carcinoma (HCC) cell lines that express Fibroblast Growth Factor 19 (FGF19) and in urothelial carcinoma cell lines with FGFR3 genetic alterations, such as point mutations or fusions.[2][4][5] These findings underscore the therapeutic potential of this compound in patient populations with tumors dependent on aberrant FGFR signaling.[3][5]
This document provides detailed protocols for an in vitro cell proliferation assay to evaluate the efficacy of this compound against sensitive cancer cell lines. It also includes representative data and diagrams to illustrate the mechanism of action and experimental workflow.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of FGFRs.[2] In FGF19-expressing HCC, the binding of FGF19 to FGFR4 triggers receptor dimerization and autophosphorylation. This leads to the recruitment and phosphorylation of FGFR substrate 2 (FRS2), which in turn activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.[2] this compound blocks the initial FGFR4 phosphorylation, thereby inhibiting the entire downstream signaling cascade and leading to apoptosis in cancer cells.[2]
Similarly, in urothelial carcinoma with activating FGFR3 mutations or fusions, the constitutive activation of the FGFR3 signaling pathway drives tumorigenesis. This compound effectively inhibits this aberrant signaling, leading to a reduction in cell proliferation.[4][5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro cell proliferation assays are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against Recombinant FGFR Kinases
| Target | IC50 (nmol/L) |
| FGFR1 | 0.47 |
| FGFR2 | 0.60 |
| FGFR3 | 0.74 |
| FGFR4 | 3.5 |
| Data sourced from Selleck Chemicals and Futami et al., 2017.[1][2] |
Table 2: Anti-proliferative Activity of this compound in FGF19-Expressing Hepatocellular Carcinoma Cell Lines
| Cell Line | FGF19 Status | IC50 (nmol/L) |
| Hep3B2.1-7 | Expressing | 8.5 |
| HuH-7 | Expressing | 27 |
| JHH-7 | Expressing | 21 |
| Data sourced from Futami et al., 2017.[2] |
Table 3: Anti-proliferative Activity of this compound in Urothelial Carcinoma Cell Lines with FGFR3 Alterations
| Cell Line | FGFR3 Status | IC50 (nmol/L) |
| UM-UC-14 | Point Mutation | 8.7 |
| RT-112 | Fusion | 8.7 |
| RT4 | Fusion | 5 |
| SW 780 | Point Mutation | 50 |
| UM-UC-14 (Adriamycin-resistant) | Point Mutation | 11 |
| RT-112 (Gemcitabine-resistant) | Fusion | 10 |
| Data sourced from Kikuchi et al., 2017.[4] |
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a method to determine the anti-proliferative effect of this compound on adherent cancer cell lines using a luminescence-based ATP assay, which measures cell viability.
Materials:
-
This compound compound
-
Sensitive cancer cell lines (e.g., Hep3B2.1-7 for HCC, RT-112 for urothelial cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well clear-bottom white plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader with luminescence detection capabilities
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified, 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
References
- 1. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of FGF signaling in hepatocellular carcinoma - Zheng - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Western Blot Analysis of p-FGFR Following ASP5878 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2] Its mechanism of action involves the inhibition of FGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[3][4] Dysregulation of the FGF/FGFR signaling axis is implicated in various cancers, making FGFR inhibitors like this compound promising therapeutic agents.[5][6] This document provides a detailed protocol for performing a Western blot to assess the phosphorylation status of FGFR (p-FGFR) in response to this compound treatment, a key method for evaluating the drug's efficacy and mechanism of action.
Mechanism of Action of this compound
This compound is an orally active, small-molecule inhibitor that selectively targets the tyrosine kinase activity of FGFRs.[7] It has demonstrated potent inhibitory activity against FGFR1, 2, 3, and 4 with IC50 values in the nanomolar range.[1][2] Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for adaptor proteins like FGFR substrate 2 (FRS2).[3][8] This initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[4][8] this compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing this autophosphorylation and subsequently blocking downstream signaling.[3][9] This leads to the suppression of phosphorylation of key signaling molecules such as FRS2 and ERK, ultimately inhibiting tumor growth and inducing apoptosis in cancer cells with aberrant FGFR signaling.[1][3]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach 70-80% confluency. The choice of cell line should be based on the expression of the FGFR of interest. For example, Hep3B2.1-7 and HuH-7 are hepatocellular carcinoma cell lines with FGF19-FGFR4 signaling.[3][10]
-
Serum Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free or low-serum medium.
-
Incubation: Remove the starvation medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate the cells for a specified period, for example, 2 hours, as suggested by studies on this compound's effect on FGFR phosphorylation.[3]
-
Positive Control (Optional): To confirm that the signaling pathway is active, you can include a positive control where cells are stimulated with an appropriate FGF ligand (e.g., 100 ng/mL FGF2 for 5-10 minutes) in the absence of this compound.[11]
Protein Extraction
To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep all samples and buffers on ice.[12][13]
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing phosphatase and protease inhibitors. A modified RIPA buffer is commonly used, but it's important to note that it can sometimes lead to protein loss.[12][14] An alternative is a buffer containing 1% SDS.[14]
-
Modified RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate.[14]
-
SDS Lysis Buffer: 1% SDS, 50 mM Tris (pH 7.4), 150 mM NaCl, 10 mM EDTA.[14]
-
Immediately before use, add:
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail 2 and 3 (e.g., Sigma-Aldrich, P5726 and P0044) or individual inhibitors such as 1 mM Sodium Orthovanadate (Na3VO4), 10 mM Sodium Fluoride (NaF), and 10 mM β-glycerophosphate.[14]
-
-
-
Protein Collection: Add the chilled lysis buffer to the cells (e.g., 100 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonication/Homogenization: To ensure complete lysis and shear DNA, sonicate the lysate on ice or pass it through a 21-gauge needle several times.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay like the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
Western Blotting
-
Sample Preparation: To an aliquot of each protein lysate, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF is often preferred for phosphorylated proteins due to its higher binding capacity.[13]
-
Blocking: To prevent non-specific antibody binding, block the membrane with a suitable blocking buffer. For phosphoproteins, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended to avoid high background that can occur with milk (which contains the phosphoprotein casein).[12] Incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer (5% BSA in TBST) at the recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
p-FGFR (Tyr653/654) Antibody: A common antibody for detecting activated FGFR is one that recognizes phosphorylation at tyrosines 653 and 654 in the activation loop.[15][16] A typical dilution is 1:1000.[15][17]
-
Total FGFR Antibody: To normalize for the amount of total FGFR protein, a separate blot can be run or the same blot can be stripped and re-probed with an antibody against total FGFR.
-
Loading Control: A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
-
Washing: After primary antibody incubation, wash the membrane three times for 5-10 minutes each with TBST at room temperature.[18]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-FGFR band should be normalized to the intensity of the total FGFR band or a loading control.
Table 1: Recommended Reagents and Dilutions for Western Blotting
| Reagent | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Phospho-FGFR (Tyr653/654) Antibody | Cell Signaling Technology | 3471 | 1:1000 in 5% BSA/TBST |
| Total FGFR Antibody | Cell Signaling Technology | 9740 | 1:1000 in 5% BSA/TBST |
| β-Actin Antibody | Cell Signaling Technology | 4970 | 1:1000 in 5% BSA/TBST |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | 7074 | 1:2000 in 5% BSA/TBST |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 | As per manufacturer |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 | As per manufacturer |
Table 2: Densitometry Analysis of p-FGFR Levels after this compound Treatment
| Treatment | This compound Concentration (nM) | p-FGFR Band Intensity (Arbitrary Units) | Total FGFR Band Intensity (Arbitrary Units) | Normalized p-FGFR/Total FGFR Ratio | % Inhibition of p-FGFR |
| Vehicle Control | 0 | 0% | |||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 | ||||
| This compound | 1000 |
Mandatory Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-FGFR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-FGF Receptor 1 (Tyr653/654) (D4X3D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. stratech.co.uk [stratech.co.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-105938) [thermofisher.com]
- 17. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (44-1140G) [thermofisher.cn]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for ASP5878 in a Subcutaneous Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP5878 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation through genetic alterations such as mutations, amplifications, and fusions has been implicated in the pathogenesis of various human cancers.[3][4][5] this compound has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and urothelial carcinoma by inhibiting FGFR phosphorylation and downstream signaling pathways.[6][7][8] This document provides a detailed protocol for establishing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of FGFRs.[9] This blockade prevents the phosphorylation of the receptor and its substrate, FRS2, which in turn suppresses downstream signaling cascades, including the ERK pathway.[1][2][6] The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in tumor cells with aberrant FGFR signaling.[6][10]
Caption: this compound inhibits the FGF/FGFR signaling pathway.
Preclinical Data Summary
This compound has shown efficacy in various cancer cell lines and corresponding xenograft models. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) | Reference |
| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 Expressing | 8.5 | [2] |
| HuH-7 | Hepatocellular Carcinoma | FGF19 Expressing | 27 | [2] |
| JHH-7 | Hepatocellular Carcinoma | FGF19 Expressing | 21 | [2] |
| UM-UC-14 | Urothelial Carcinoma | FGFR3 Fusion | Not specified | [3][5] |
| RT-112 | Urothelial Carcinoma | FGFR3 Mutation | Not specified | [3][5] |
Table 2: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models
| Cell Line | Mouse Strain | This compound Dose (mg/kg, p.o., q.d.) | Outcome | Reference |
| Hep3B2.1-7 | Nude Mice | 1 and 3 | 9% and 88% tumor regression, respectively | [2][7] |
| UM-UC-14 | Nude Mice | >1 | Dose-dependent tumor regression | [8][11] |
| RT-112 | Nude Mice | Not specified | Dose-dependent tumor growth inhibition | [8][11] |
Experimental Protocol: this compound Subcutaneous Xenograft Mouse Model
This protocol details the necessary steps for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model using either hepatocellular or urothelial carcinoma cell lines.
Part 1: Cell Culture
1.1. Cell Lines and Culture Media:
-
Hep3B2.1-7 (Hepatocellular Carcinoma):
-
Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM).[12]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 2 mM L-Glutamine, 1 mM Sodium Pyruvate, 100 U/ml penicillin/streptomycin.[13][14]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[12]
-
-
UM-UC-14 (Urothelial Carcinoma):
-
RT-112 (Urothelial Carcinoma):
1.2. Subculturing:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.[6][13]
-
Aspirate the culture medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).[6]
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.[2][13]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 150-300 x g for 3-5 minutes.[17]
-
Resuspend the cell pellet in fresh complete medium and re-plate at the recommended split ratio (e.g., 1:4 to 1:10).[2][13]
Part 2: Subcutaneous Xenograft Model Establishment
Caption: Experimental workflow for the this compound xenograft model.
2.1. Animals:
-
Strain: Athymic nude mice (e.g., BALB/c nude or Crlj:CD1-Foxn1nu).[1]
-
Acclimatization: Allow a minimum of 3-5 days for acclimatization before the start of the experiment.[6]
2.2. Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase (70-80% confluency).[9]
-
Prepare a single-cell suspension by following the subculturing protocol (steps 1.2.1-1.2.4).
-
Wash the cells twice with sterile, serum-free medium or PBS.[6]
-
Determine cell viability using a trypan blue exclusion assay; viability should be >90%.[6]
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.[9] For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.[9]
2.3. Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a 27- or 30-gauge needle, subcutaneously inject 100-200 µL of the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the right flank of each mouse.[4][9]
-
Monitor the mice for recovery from anesthesia.
Part 3: In Vivo Efficacy Study
3.1. Tumor Monitoring and Measurement:
-
Monitor tumor growth at least twice a week by measuring the length (L) and width (W) of the tumor with digital calipers.[1]
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .[6][9]
3.2. Randomization and Treatment:
-
When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment groups (e.g., n=5-10 mice per group).[6]
-
Vehicle Control: Prepare a vehicle solution. A commonly used vehicle for this compound is 0.5% methylcellulose (MC) or a formulation of Cremophor EL/ethanol.[7]
-
This compound Treatment: Prepare fresh dosing solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Administer the vehicle or this compound solution orally (p.o.) via gavage once daily (q.d.).[7][11]
3.3. Data Collection and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or at a fixed time point.[9]
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be collected for further analysis, such as pharmacodynamics (e.g., Western blot for p-FGFR, p-FRS2, p-ERK) or immunohistochemistry.[7][11]
Data Analysis and Interpretation
The primary efficacy endpoint is the inhibition of tumor growth. This can be assessed by comparing the mean tumor volumes between the vehicle-treated and this compound-treated groups over time. Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of any observed anti-tumor effects. Body weight changes should also be monitored as an indicator of general toxicity. A significant reduction in tumor growth in the this compound-treated groups compared to the vehicle control group would indicate in vivo efficacy of the compound.
References
- 1. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 2. 9406360.fs1.hubspotusercontent-na1.net [9406360.fs1.hubspotusercontent-na1.net]
- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 4. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UM-UC-14 (Human transitional cell carcinoma of the renal pelvis) cell line | Cell Lines - Ximbio [ximbio.com]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. RT-112 Cells [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell culture and treatment [bio-protocol.org]
- 13. cancertools.org [cancertools.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Leibniz Institute DSMZ: Details [dsmz.de]
- 16. RT-112-D21 Cells [cytion.com]
- 17. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for ASP5878 Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP5878 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2][3][4][5][6] Its efficacy in preclinical models of various cancers, including urothelial and hepatocellular carcinoma, makes it a compound of significant interest for cancer research and drug development.[2][3][4] Proper solubilization is a critical first step for any in vitro or in vivo studies. These application notes provide detailed information and protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO) and a co-solvent system containing PEG300 for preclinical research applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-2-pyrimidinyl]amino]-1H-pyrazole-1-ethanol | [1] |
| CAS Number | 1453208-66-6 | [1][7] |
| Molecular Formula | C₁₈H₁₉F₂N₅O₄ | [1][7] |
| Molecular Weight | 407.4 g/mol | [1] |
| Appearance | Solid powder | [7] |
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and purity of the compound and solvent. The following table summarizes the available solubility data.
| Solvent/Vehicle | Reported Solubility | Concentration (mM) | Notes |
| DMSO | Sparingly soluble: 1-10 mg/mL | 2.45 - 24.54 mM | General laboratory conditions.[1] |
| DMSO | ≥ 250 mg/mL | ≥ 613.69 mM | Use of newly opened, non-hygroscopic DMSO is critical.[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 5.11 mM | Clear solution; suitable for in vivo studies. Saturation unknown.[8] |
| Acetonitrile | Slightly soluble: 0.1-1 mg/mL | 0.25 - 2.45 mM | For reference.[1] |
Note on DMSO Solubility Discrepancy: The significant difference in reported DMSO solubility (1-10 mg/mL vs. ≥ 250 mg/mL) may be attributed to several factors. The higher value may be achievable with assistance from heating or sonication, as is common practice for preparing high-concentration stock solutions.[8] Crucially, DMSO is highly hygroscopic; absorbed water can drastically reduce the solubility of hydrophobic compounds. For achieving maximum solubility, it is imperative to use anhydrous or freshly opened DMSO.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or new, unopened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of high-quality DMSO to achieve the target concentration (e.g., 10 mM, 50 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 245.4 µL of DMSO to 1 mg of this compound (MW: 407.4 g/mol ).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Assisted Dissolution (Optional): If the compound does not fully dissolve, gently warm the solution in a water bath (37°C) for 5-10 minutes or place it in a sonicator bath for a similar duration.[8] Visually inspect for complete dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7] For short-term storage (days to weeks), 4°C is acceptable.[7]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a vehicle containing DMSO and PEG300, suitable for oral administration in animal models.[8]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl, sterile)
-
Sterile conical tubes
Procedure (for 1 mL final volume):
-
Prepare Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL). Ensure it is fully dissolved.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again until a clear, uniform solution is achieved.
-
Add Saline: Add 450 µL of sterile saline to the mixture. Vortex one final time. The final solution should be clear.
-
Final Concentration: This procedure yields a 1 mL solution containing 2.08 mg of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizations
Signaling Pathway
This compound acts by inhibiting the kinase activity of FGFRs. This blocks the phosphorylation of downstream signaling molecules, primarily through the FRS2-RAS-ERK pathway, leading to reduced cell proliferation and induction of apoptosis.[2][3][9]
Caption: this compound inhibits the FGF/FGFR signaling cascade.
Experimental Workflow
The following diagram illustrates the logical flow for preparing an this compound formulation for in vivo use.
Caption: Workflow for preparing an this compound in vivo formulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP5878 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fibroblast growth factor receptor (FGFR) inhibitor, ASP5878, detailing its mechanism of action and identifying cancer cell lines that exhibit sensitivity to its treatment. The accompanying protocols offer detailed, step-by-step instructions for key experiments to assess cellular responses to this compound.
Introduction to this compound
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1][3] Genetic alterations in FGFR genes, such as amplifications, mutations, and fusions, are oncogenic drivers in a variety of human cancers.[4][5] By targeting FGFRs, this compound disrupts downstream signaling pathways that are crucial for the proliferation and survival of cancer cells dependent on aberrant FGFR signaling.[2] Preclinical studies have highlighted its potential as a therapeutic agent in cancers with these specific genetic alterations, including hepatocellular carcinoma and urothelial cancer.[4][6]
Mechanism of Action
This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of FGFRs.[2] In sensitive cancer cells, this leads to the suppression of autophosphorylation of the FGFRs and subsequently blocks the activation of downstream signaling cascades.[1][6] Key among these are the RAS-MAPK and PI3K-AKT pathways. Specifically, treatment with this compound has been shown to inhibit the phosphorylation of FGFR substrate 2 (FRS2) and extracellular signal-regulated kinase (ERK).[1][6] The inhibition of these pro-survival and proliferative signals ultimately leads to the induction of apoptosis in cancer cells that are addicted to FGFR signaling.[6]
Data Presentation: Cell Lines Sensitive to this compound
The following tables summarize the in vitro sensitivity of various cancer cell lines to this compound, presented as IC50 values (the concentration of the drug that inhibits 50% of cell growth).
Table 1: this compound IC50 Values in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | FGF19 Status | IC50 (nmol/L) | 95% Confidence Interval |
| Hep3B2.1-7 | Expressing | 8.5 | Not Reported |
| HuH-7 | Expressing | 27 | Not Reported |
| JHH-7 | Expressing | 21 | Not Reported |
| HUH-6 Clone 5 | Not Expressing | Sensitive | Not Reported |
| SNU-398 | Not Expressing | Sensitive | Not Reported |
| Li-7 | Not Expressing | Sensitive | Not Reported |
| HLF | Not Expressing | Sensitive | Not Reported |
Data sourced from preclinical studies on this compound.[6][7]
Table 2: this compound IC50 Values in Urothelial Cancer Cell Lines
| Cell Line | FGFR3 Status | IC50 (nmol/L) | 95% Confidence Interval |
| UM-UC-14 (Parental) | Point Mutation | 8.7 | 2.3–32 |
| UM-UC-14 (Adriamycin-Resistant) | Point Mutation | 11 | 3.9–34 |
| RT-112 (Parental) | Fusion | 8.7 | 3.9–20 |
| RT-112 (Gemcitabine-Resistant) | Fusion | 10 | 3.7–27 |
| RT4 | Point Mutation | Sensitive | Not Reported |
| SW 780 | Point Mutation | Sensitive | Not Reported |
Data sourced from preclinical studies on this compound.[4][5][8]
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., Hep3B2.1-7, UM-UC-14)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Western Blotting for FGFR Pathway Inhibition
This protocol is for detecting changes in the phosphorylation status of FGFR and downstream signaling proteins following this compound treatment.
Materials:
-
This compound
-
Sensitive cancer cell lines
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[8]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for assessing this compound sensitivity.
Caption: Logical relationship of this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP5878 in Nude Mice Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP5878 is a novel, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2] Deregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated potent anti-tumor activity in preclinical xenograft models of hepatocellular carcinoma and urothelial cancer, underscoring its potential as a therapeutic agent.[3][4][5] These application notes provide detailed protocols for the use of this compound in nude mice xenograft studies, based on currently available preclinical data.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting the tyrosine kinase activity of FGFRs.[1][2] This inhibition blocks the phosphorylation of FGFR and its downstream signaling molecules, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular signal-Regulated Kinase (ERK).[1][2] The suppression of these key signaling pathways ultimately leads to the induction of apoptosis in cancer cells with aberrant FGFR signaling.[3]
Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cancer cell growth and survival. This compound's inhibition of FGFR phosphorylation effectively shuts down these pro-tumorigenic signals.
Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.
Data Presentation
In Vivo Efficacy of this compound in Nude Mice Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dosage (Oral, Once Daily) | Treatment Duration | Outcome | Reference |
| Hep3B2.1-7 | Hepatocellular Carcinoma | Nude Mice | 1 mg/kg | 14 days | 9% tumor regression | [1] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | Nude Mice | 3 mg/kg | 14 days | 88% tumor regression | [1] |
| HuH-7 | Hepatocellular Carcinoma | Nude Mice | 3 mg/kg | 24 days | Complete tumor regression | [1] |
| UM-UC-14 | Urothelial Cancer | Nude Mice | 1, 3, 10 mg/kg | Not Specified | Dose-dependent tumor growth inhibition and regression | [5] |
| RT-112 | Urothelial Cancer | Nude Mice | Not Specified | Not Specified | Dose-dependent tumor growth inhibition | [5] |
| Gemcitabine-resistant RT-112 | Urothelial Cancer | Nude Mice | Not Specified | Not Specified | Tumor growth inhibition | [5] |
Note: In all cited studies, this compound was well-tolerated with no significant effects on the body weight of the mice.
Experimental Protocols
General Guidelines for Nude Mice Xenograft Studies
-
Animal Housing: Nude mice (e.g., CAnN.Cg-Foxn1nu/CrlCrlj) should be housed in a specific pathogen-free (SPF) environment to prevent infections due to their immunocompromised state.
-
Cell Culture: Tumor cell lines should be cultured in their recommended media and conditions until they reach the logarithmic growth phase for implantation.
-
Tumor Implantation: Cells are typically harvested, washed, and resuspended in a sterile solution like PBS or a mixture of PBS and Matrigel for subcutaneous injection.
-
Tumor Monitoring: Tumor volume should be monitored regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Treatment with this compound or vehicle control is typically initiated once the tumors reach a predetermined average volume (e.g., 100-200 mm³).
Protocol 1: Subcutaneous Hepatocellular Carcinoma Xenograft Model (Hep3B2.1-7)
This protocol is based on the study by Futami et al., 2017.[3]
-
Cell Preparation:
-
Culture Hep3B2.1-7 cells in the recommended medium.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject 3 x 10⁶ Hep3B2.1-7 cells in a volume of 0.1 mL into the flank of each nude mouse.[6]
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to an average volume of approximately 100-200 mm³.
-
Randomize the mice into treatment and control groups.
-
Prepare this compound for oral administration. A suggested vehicle formulation includes DMSO, PEG300, and Tween 80.[6]
-
Administer this compound orally once daily at the desired dosage (e.g., 1 mg/kg or 3 mg/kg).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly throughout the study.
-
The study can be concluded after a predetermined period (e.g., 14-52 days) or when tumors in the control group reach a specific size.[2]
-
Protocol 2: Subcutaneous Urothelial Carcinoma Xenograft Model (UM-UC-14)
This protocol is based on the study by Kikuchi et al., 2017.[5]
-
Cell Preparation:
-
Culture UM-UC-14 cells in their recommended medium.
-
Harvest and prepare the cells for injection as described in the general guidelines. The exact number of cells for injection was not specified in the reference, but a typical range is 1-10 x 10⁶ cells per mouse.
-
-
Tumor Implantation:
-
Subcutaneously inject the UM-UC-14 cell suspension into the flank of each nude mouse.
-
-
Tumor Growth and Treatment:
-
Once tumors are established and have reached a suitable size, randomize the mice into treatment and control groups.
-
Administer this compound by oral gavage once daily at the desired dosages (e.g., 1, 3, or 10 mg/kg).[5]
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and body weight.
-
At the end of the study, tumors can be excised for further analysis, such as pharmacodynamic studies (e.g., Western blotting for p-FGFR, p-ERK).
-
Experimental Workflow
Caption: General Workflow for this compound Xenograft Studies.
Conclusion
This compound has demonstrated significant and dose-dependent anti-tumor activity in nude mice xenograft models of hepatocellular and urothelial carcinoma. The provided protocols and data serve as a comprehensive guide for researchers investigating the preclinical efficacy of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this promising FGFR inhibitor.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel oncogenic mutation of FGFR4 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Pharmacodynamics of ASP5878 in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP5878 is a potent, orally bioavailable, and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation through gene amplification, mutations, or fusions has been implicated in the pathogenesis of various human cancers. This compound has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and urothelial cancer with FGFR pathway alterations by inhibiting FGFR phosphorylation and downstream signaling, leading to tumor growth inhibition and regression. These application notes provide a comprehensive overview of the in vivo pharmacodynamics of this compound and detailed protocols for its evaluation in preclinical tumor models.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity. This blockade prevents the autophosphorylation of the receptors and the subsequent recruitment and phosphorylation of downstream signaling adaptors like FGFR substrate 2 (FRS2). The inhibition of FRS2 activation leads to the suppression of the Ras-MAPK (ERK) and PI3K-Akt signaling pathways, which are crucial for cancer cell proliferation and survival. In FGF19-expressing HCC models, this compound has been shown to inhibit FGFR4 phosphorylation, leading to apoptosis.
Application Notes and Protocols for Establishing Chemoresistant Cell Lines for ASP5878 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP5878 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis.[3] Aberrant activation of this pathway through gene amplification, mutations, or fusions is a known driver in various malignancies, including urothelial and hepatocellular carcinomas.[1][3][4] this compound exerts its anti-tumor activity by binding to the ATP-binding site of the FGFR kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[3][5][6] This inhibition leads to decreased cell proliferation and induction of apoptosis in FGFR-dependent cancer cells.[3][7]
The development of drug resistance is a major challenge in cancer therapy. To facilitate the study of resistance mechanisms to this compound and to identify potential strategies to overcome them, the generation of chemoresistant cell lines is an essential preclinical tool. This document provides detailed protocols for establishing and characterizing cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting the FGF/FGFR signaling pathway.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against parental and chemoresistant cancer cell lines. Table 1 presents published data on a gemcitabine-resistant cell line, demonstrating that pre-existing resistance to other chemotherapeutics does not necessarily confer resistance to this compound.[5] Table 2 provides a hypothetical, yet representative, example of the expected outcome when generating a cell line with acquired resistance specifically to this compound, following the protocols outlined in this document.
Table 1: IC50 Values of this compound in Parental vs. Gemcitabine-Resistant Urothelial Cancer Cell Line
| Cell Line | Parental IC50 (nmol/L) | Chemoresistant IC50 (nmol/L) | Resistance Agent | Fold Change | Reference |
|---|
| RT-112 | 8.7 | 10 | Gemcitabine | ~1.1 |[5] |
Table 2: Representative IC50 Values for a Hypothetical this compound-Resistant Cell Line
| Cell Line | Parental IC50 (nmol/L) | This compound-Resistant IC50 (nmol/L) | Resistance Agent | Fold Change |
|---|
| RT-112 | 8.7 | 95.5 | this compound | ~11 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line by Continuous Exposure
This protocol describes the generation of an acquired resistance cell line model through a stepwise increase in drug concentration.[8][9] The principle is to culture a parental cancer cell line, known to be sensitive to this compound (e.g., RT-112, UM-UC-14), with gradually increasing concentrations of the drug over an extended period.[1]
Materials:
-
Parental cancer cell line (e.g., RT-112)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-25, T-75)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the Initial IC50:
-
Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours of incubation, treat the cells with a serial dilution of this compound for 72-120 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the parental cell line.
-
-
Initiate Resistance Induction:
-
Seed the parental cells in a T-25 flask.
-
Begin continuous treatment with this compound at a starting concentration equal to the IC10 or IC20 of the parental line.
-
Culture the cells, changing the medium containing fresh this compound every 3-4 days.
-
-
Dose Escalation:
-
When the cells resume a stable growth rate and reach 70-80% confluency, passage them into a new flask with a slightly increased concentration of this compound (e.g., a 1.5 to 2-fold increase).
-
If significant cell death (>50%) is observed, maintain the current concentration until the cell population recovers.[10]
-
Repeat this dose-escalation process incrementally over several months. It is advisable to cryopreserve cell stocks at each new concentration level.
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.
-
Culture the established resistant cell line continuously in the medium containing the final high concentration of this compound to maintain the resistant phenotype.
-
-
Characterization and Validation:
-
Periodically perform cell viability assays to compare the IC50 of the resistant subline to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.[9]
-
To assess the stability of the resistance, culture a subset of the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
-
Protocol 2: IC50 Determination by Cell Viability Assay
This protocol details the procedure for measuring the IC50 value, a critical step for both initial characterization and validation of resistance.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from both parental and resistant lines.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate drug dilution. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubate the plates for the desired treatment duration (e.g., 5 days for RT-112 cells).[5]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Workflow for Generating Chemoresistant Cell Lines
The diagram below outlines the general workflow for establishing and validating a chemoresistant cell line.
Figure 2: Workflow for Establishing Resistant Cell Lines.
References
- 1. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma | CiNii Research [cir.nii.ac.jp]
- 8. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapidly Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in NSCLC Cell Lines through De-Repression of FGFR2 and FGFR3 Expression | PLOS One [journals.plos.org]
- 10. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common off-target effects of pan-FGFR inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of pan-FGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target and off-target effects observed with pan-FGFR inhibitors?
A1: Pan-FGFR inhibitors are designed to block the activity of Fibroblast Growth Factor Receptors (FGFRs). However, they can also affect other kinases and cellular processes, leading to both on-target and off-target effects.
-
On-target effects are mechanism-based and result from the intended inhibition of the FGFR signaling pathway. A common example is hyperphosphatemia , which occurs due to the inhibition of FGFR2c and FGFR1c in the kidneys, leading to increased phosphate reabsorption. This is often used as a pharmacodynamic biomarker of FGFR inhibition.
-
Off-target effects arise from the inhibitor binding to and affecting proteins other than the intended FGFR targets. Common off-target effects include:
-
Diarrhea and Stomatitis: These are frequently observed and can be related to off-target effects on other kinases like EGFR.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition: Many pan-FGFR inhibitors also show activity against VEGFRs, particularly KDR (VEGFR2). This can lead to cardiovascular effects such as hypertension.
-
Other kinase inhibition: Depending on the inhibitor's selectivity profile, off-target effects on kinases such as RET, c-KIT, and PDGFR can also occur.
-
Q2: How do the off-target profiles of different pan-FGFR inhibitors compare?
A2: The selectivity and off-target profiles of pan-FGFR inhibitors can vary significantly. For example, while some inhibitors have potent off-target effects on the VEGFR family, others are more selective for FGFRs. The table below summarizes the inhibitory activity of several pan-FGFR inhibitors against a panel of common off-target kinases.
Quantitative Data: Off-Target Activity of Pan-FGFR Inhibitors
| Inhibitor | Target Kinases | Common Off-Target Kinases | IC50 (nM) for Off-Targets |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | RET, KDR, c-KIT, PDGFRα | RET: 2.5, KDR: 6.9, c-KIT: 11, PDGFRα: 20 |
| Pemigatinib | FGFR1, FGFR2, FGFR3 | VEGFR2 (KDR), c-KIT, RET | VEGFR2: 37, c-KIT: 66, RET: 116 |
| Infigratinib | FGFR1, FGFR2, FGFR3 | VEGFR2 (KDR), RET, c-KIT | VEGFR2: 18, RET: 47, c-KIT: 55 |
| Rogaratinib | FGFR1, FGFR2, FGFR3, FGFR4 | Highly selective for FGFRs | Minimal activity against a panel of 267 kinases, including VEGFRs. |
Data is compiled from various sources and should be used for comparative purposes. Absolute values may vary between different assays and experimental conditions.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in kinase assay | - Non-specific binding of antibody or detection reagent.- Autophosphorylation of the kinase. | - Optimize antibody/reagent concentrations.- Include a "no enzyme" control.- Run a time-course experiment to determine optimal incubation time. |
| Inconsistent IC50 values | - Inaccurate inhibitor concentration.- Variability in enzyme activity.- Assay conditions not optimized. | - Verify stock solution concentration and perform serial dilutions carefully.- Use a fresh batch of enzyme and ensure consistent activity.- Optimize ATP concentration (usually at or near the Km for ATP). |
| Poor inhibitor solubility | - Inhibitor precipitating out of solution. | - Use a lower concentration of the inhibitor.- Prepare stock solutions in an appropriate solvent (e.g., DMSO).- Ensure the final solvent concentration in the assay is low and consistent across all wells. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Severe hyperphosphatemia | - On-target effect of potent FGFR inhibition. | - Reduce the inhibitor dose or modify the dosing schedule.- Administer phosphate binders or a low-phosphate diet.- Monitor serum phosphate levels regularly. |
| Hypertension | - Off-target inhibition of VEGFR. | - Monitor blood pressure regularly.- Consider co-administration of antihypertensive agents.- Evaluate if a more selective FGFR inhibitor can be used. |
| Diarrhea or Stomatitis | - Off-target effects on kinases like EGFR or gut microbiota disruption. | - Provide supportive care (e.g., hydration, anti-diarrheal agents).- Consider dose reduction.- For stomatitis, recommend oral hygiene protocols. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a pan-FGFR inhibitor against a target or off-target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pan-FGFR inhibitor stock solution (in DMSO)
-
ATP solution
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare inhibitor dilutions: Perform serial dilutions of the pan-FGFR inhibitor in the assay buffer.
-
Add kinase: Add the purified kinase to each well of a microplate.
-
Add inhibitor: Add the diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for binding.
-
Initiate reaction: Add the substrate and ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
Stop reaction and detect signal: After a set time, stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure signal: Read the plate on a microplate reader.
-
Data analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay
This protocol describes a method to confirm the off-target effects of a pan-FGFR inhibitor in a cellular context.
Materials:
-
Cell line expressing the off-target kinase of interest
-
Pan-FGFR inhibitor
-
Cell lysis buffer
-
Phospho-specific antibody for the off-target kinase's substrate
-
Total protein antibody for normalization
-
Western blot reagents and equipment
Procedure:
-
Cell treatment: Plate the cells and allow them to adhere. Treat the cells with increasing concentrations of the pan-FGFR inhibitor for a specific duration.
-
Cell lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the substrate or a housekeeping protein (e.g., β-actin) for loading control.
-
Data analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Visualizations
Signaling Pathways
Caption: Simplified FGFR signaling pathway and the point of intervention for pan-FGFR inhibitors.
Caption: Off-target inhibition of the VEGFR signaling pathway by some pan-FGFR inhibitors.
Experimental Workflow
Caption: Experimental workflow for characterizing the on-target and off-target effects of a pan-FGFR inhibitor.
ASP5878 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ASP5878.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound upon receipt?
A: Upon receipt, the solid this compound compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store the powder at -20°C.[1] Some suppliers indicate a shelf life of up to 3 years at -20°C for the powder and 4 years if stored at -20°C.[2][3]
Q2: What are the recommended conditions for storing this compound stock solutions?
A: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C, which should be used within 2 years.[4] For shorter-term storage, -20°C is also an option, with a recommended use within 1 year.[4] One supplier suggests that stock solutions are stable for 1 year at -80°C and 1 month at -20°C in solvent.[5]
Q3: Is this compound stable during shipping at ambient temperatures?
A: Yes, this compound is considered stable enough for a few weeks during ordinary shipping and time spent in customs when shipped under ambient temperature as a non-hazardous chemical.[1]
Q4: In which solvents is this compound soluble?
A: this compound is soluble in DMSO and slightly soluble in acetonitrile.[1][2] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound | Old or wet DMSO. | Use fresh, anhydrous DMSO to prepare solutions.[5] |
| Precipitation or phase separation during preparation of working solutions. | Gentle heating and/or sonication can be used to aid dissolution.[4] | |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.[5] |
| Instability of working solutions. | It is recommended to prepare fresh working solutions for in vivo experiments and use them on the same day.[4] For in vitro assays, also consider preparing fresh dilutions from a frozen stock for each experiment. |
Stability and Storage Conditions Summary
Solid Compound Storage
| Condition | Duration | Shelf Life |
| 0 - 4°C | Short-term (days to weeks) | Not specified |
| -20°C | Long-term (months to years) | >2 years[1], 3 years[3][5], ≥ 4 years[2] |
Stock Solution Storage
| Temperature | Duration |
| -20°C | 1 year[4], 1 month[5] |
| -80°C | 2 years[4], 1 year[5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 407.37 g/mol .[1]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.[4]
Preparation of an In Vivo Working Solution
A suggested formulation for in vivo experiments is as follows:
-
Start with a clarified DMSO stock solution (e.g., 40 mg/mL).
-
For a 1 mL working solution, add 50 μL of the DMSO stock solution to 400 μL of PEG300 and mix until clear.
-
Add 50 μL of Tween80 to the mixture and mix until clear.
-
Add 500 μL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[5]
Another formulation for in vivo use involves corn oil:
-
Start with a 40 mg/mL clear DMSO stock solution.
-
For a 1 mL working solution, add 50 μL of the DMSO stock solution to 950 μL of corn oil and mix thoroughly.
-
This mixed solution should also be used immediately.[5]
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock and in vivo working solutions.
Caption: Simplified signaling pathway showing this compound's inhibitory action.
References
Overcoming solubility issues with ASP5878 formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues when working with the FGFR inhibitor, ASP5878.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4] Proper solubilization is critical for ensuring accurate and reproducible results in preclinical experiments, as it directly impacts drug concentration and bioavailability. Poor solubility can lead to inaccurate dosing, reduced efficacy in cell-based and in vivo studies, and misleading structure-activity relationship (SAR) data.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?
A2: Precipitation of hydrophobic compounds like many kinase inhibitors in aqueous solutions is a common issue. Potential causes include:
-
Low intrinsic aqueous solubility: The inherent chemical structure of this compound may limit its ability to dissolve in water.
-
pH of the solution: The ionization state of the molecule, which can be influenced by pH, may affect its solubility.
-
Buffer composition: Certain salts or other components in your buffer system could be decreasing the solubility of the compound (a "salting-out" effect).
-
Temperature: Solubility can be temperature-dependent. A decrease in temperature during the experiment might cause the compound to precipitate.
-
High concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit in the chosen solvent system.
Q3: What are some general strategies to improve the solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[5][6][7][8][9] These methods can be broadly categorized as physical and chemical modifications.[8][9]
-
Physical Modifications:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[5][8][9]
-
Modification of crystal habit: Utilizing amorphous forms or co-crystals can enhance solubility compared to stable crystalline forms.[8]
-
Solid dispersions: Dispersing the drug in an inert carrier can improve its dissolution properties.[7][8]
-
-
Chemical Modifications:
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[5][7]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[5][9]
-
Use of surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[7]
-
Complexation: Inclusion complexes, for example with cyclodextrins, can be used to enhance solubility.[5][8]
-
Troubleshooting Guides
Issue 1: this compound Precipitation During Preparation of Stock Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the solution after adding this compound to the solvent.
-
Difficulty in completely dissolving the compound, even with vortexing or sonication.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inappropriate Solvent | The chosen solvent may not be optimal for this compound. | 1. Attempt to dissolve a small amount of this compound in various common laboratory solvents (e.g., DMSO, ethanol, DMF, NMP). 2. Observe the solubility at room temperature. 3. Select the solvent that provides the highest solubility for preparing a concentrated stock solution. |
| Concentration Too High | The intended concentration exceeds the solubility limit of this compound in the chosen solvent. | 1. Prepare a dilution series of this compound in the selected solvent. 2. Determine the highest concentration at which the compound remains fully dissolved. 3. Use this concentration as the maximum for your stock solution. |
| Low Temperature | Solubility can decrease at lower temperatures. | 1. Gently warm the solution in a water bath (e.g., to 37°C) while stirring. 2. Be cautious with temperature-sensitive compounds, although many small molecules are stable to gentle warming. 3. Once dissolved, store the stock solution at the recommended temperature, but allow it to fully equilibrate to room temperature before use to prevent precipitation. |
Issue 2: Precipitation When Diluting this compound Stock Solution into Aqueous Media
Symptoms:
-
The solution becomes cloudy or forms a precipitate immediately upon adding the DMSO stock of this compound to your cell culture media or aqueous buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Aqueous Solubility | This compound is likely poorly soluble in the final aqueous environment. | 1. Decrease the final concentration: Test a lower final concentration of this compound in your assay. 2. Increase the percentage of co-solvent: If your experiment allows, slightly increasing the final percentage of DMSO may help. However, be mindful of potential solvent toxicity to cells. Most cell lines can tolerate up to 0.5% DMSO. 3. Use a formulation with excipients: Consider using solubilizing agents such as surfactants (e.g., Tween® 80, Polysorbate 20) or complexing agents (e.g., cyclodextrins) in your final aqueous medium.[7][8] |
| "Salting Out" Effect | High salt concentrations in the buffer can reduce the solubility of organic molecules. | 1. If possible, test the solubility of this compound in buffers with lower salt concentrations. 2. Alternatively, prepare a more concentrated intermediate dilution of the this compound stock in a low-salt buffer or pure water before the final dilution into the high-salt buffer. |
| pH Incompatibility | The pH of the aqueous medium may not be optimal for this compound solubility. | 1. Determine if this compound has ionizable groups. 2. If so, test the solubility at different pH values around the pKa of the compound. 3. Adjust the pH of your final aqueous medium if your experimental design permits. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams illustrate a typical workflow for addressing solubility issues and the FGFR signaling pathway that this compound inhibits.
A troubleshooting workflow for addressing solubility issues with this compound.
The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1] this compound is a potent inhibitor of this pathway.
Simplified FGFR signaling pathway and the inhibitory action of this compound.
This compound has been shown to inhibit the phosphorylation of FGFR and downstream signaling molecules like FRS2 and ERK.[1][2] This leads to the suppression of cell growth and induction of apoptosis in cancer cells with aberrant FGFR signaling.[1][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
Technical Support Center: Monitoring for Dermatologic Toxicities with Gilteritinib (ASP2215)
Disclaimer: Initial searches for "ASP5878" did not yield any specific information. This technical support guide has been developed based on publicly available data for gilteritinib (formerly ASP2215) , a FMS-like tyrosine kinase 3 (FLT3) inhibitor with known dermatologic toxicities. It is presumed that this is the compound of interest for the user.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions regarding the monitoring of dermatologic toxicities observed during experiments with gilteritinib.
Frequently Asked Questions (FAQs)
Q1: What are the common dermatologic toxicities associated with gilteritinib?
A1: The most frequently reported dermatologic adverse reaction with gilteritinib is rash.[1][2][3] Clinical trials have also reported other skin-related issues. While less common, it is important to be aware of the potential for a broader range of dermatologic reactions. One case report has detailed the occurrence of neutrophilic dermatosis and granuloma annulare that resolved with dose reduction and specific treatment.[4] Differentiation syndrome, a serious adverse reaction, can also present with a rash.[1][5][6]
Q2: What is the underlying mechanism for gilteritinib-induced dermatologic toxicities?
A2: Gilteritinib is a potent inhibitor of FLT3 and also inhibits other tyrosine kinases such as AXL, ALK, and c-kit.[7][8] While the exact mechanism for dermatologic toxicities is not fully elucidated, it is likely due to off-target effects on kinases involved in the normal physiology of the skin.[7] Inhibition of epidermal growth factor receptor (EGFR), a common cause of rash with other tyrosine kinase inhibitors (TKIs), is not the primary mechanism for gilteritinib, but the downstream effects of inhibiting other kinases can lead to similar clinical presentations.[9][10]
Q3: How soon after initiating gilteritinib can dermatologic toxicities appear?
A3: For many tyrosine kinase inhibitors, skin rash typically appears within the first few weeks of treatment.[11][12] In the case of differentiation syndrome, which can include a rash, symptoms have been observed as early as one day after starting gilteritinib.[5] Researchers should be vigilant for the appearance of skin-related adverse events throughout the experimental period.
Q4: Can the severity of rash correlate with the efficacy of the drug?
A4: For some EGFR-tyrosine kinase inhibitors, a correlation between the severity of skin rash and treatment efficacy has been suggested.[11] However, this has not been established for gilteritinib. The primary focus should be on patient safety and management of any adverse events.
Troubleshooting Guide for Dermatologic Toxicities
This guide provides a structured approach to monitoring and managing dermatologic toxicities during pre-clinical and clinical research involving gilteritinib.
Prophylactic Measures
Preventive strategies can reduce the risk and severity of dermatologic adverse events.[13] Before initiating experiments, consider the following:
-
Baseline Skin Assessment: Conduct a thorough examination of the skin at baseline to document any pre-existing conditions.
-
Subject Education: If applicable in a clinical setting, advise subjects to maintain good skin hydration by applying alcohol- and perfume-free emollients twice daily.[13]
-
Sun Protection: Recommend minimizing sun exposure and using a broad-spectrum sunscreen with an SPF of at least 15 to prevent photosensitivity reactions.[9]
Monitoring and Grading
Regular monitoring is crucial for early detection and management.
-
Frequency: Visual inspection of the skin should be performed regularly throughout the study.
-
Grading System: Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of any observed rash.[14][15] This provides a standardized framework for assessment.[16][17]
Table 1: CTCAE v5.0 Grading for Rash
| Grade | Description |
| 1 | Macules/papules covering <10% of body surface area (BSA) with or without symptoms (e.g., pruritus, stinging). |
| 2 | Macules/papules covering 10% to 30% of BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL). |
| 3 | Macules/papules covering >30% of BSA with or without symptoms; limiting self-care ADL. |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death. |
Source: Adapted from CTCAE v5.0[14][16][17]
Management Strategies
The management approach should be guided by the grade of the observed toxicity.
Table 2: Management of Gilteritinib-Associated Rash
| Grade | Recommended Action |
| Grade 1 | - Continue gilteritinib at the current dose. - Initiate topical therapies such as hydrocortisone 1% cream or clindamycin.[9] - Maintain good skin hydration with emollients. |
| Grade 2 | - Continue gilteritinib at the current dose. - Apply topical hydrocortisone or clindamycin.[9] - Consider oral antibiotics like doxycycline or minocycline if pustules are present.[9] |
| Grade 3 | - Consider dose reduction or temporary interruption of gilteritinib. - Continue topical and oral antibiotic therapies as for Grade 2. - A short course of oral corticosteroids may be considered for severe symptoms.[9] |
| Grade 4 | - Immediately discontinue gilteritinib and seek expert consultation. - Provide supportive care as needed. |
Important Note: If a rash is accompanied by systemic symptoms such as fever, dyspnea, or edema, consider the possibility of Differentiation Syndrome and follow the specific management protocol for this serious adverse event, which includes corticosteroid administration and hemodynamic monitoring.[1][5]
Data Presentation
Table 3: Incidence of Selected Dermatologic Adverse Reactions with Gilteritinib (All Grades)
| Adverse Reaction | Frequency |
| Rash | 36% |
| Edema | 40% |
| Acute febrile neutrophilic dermatosis | 3% |
| Hypersensitivity | 8% |
Source: Based on data from clinical trials.[2][3][5]
Experimental Protocols
Protocol for Monitoring Dermatologic Toxicities
-
Baseline Assessment: Before the first administration of gilteritinib, perform a comprehensive dermatological examination, documenting any pre-existing skin conditions with photographic evidence if necessary.
-
Regular Monitoring: Conduct visual skin assessments at regular intervals (e.g., daily for the first cycle, then weekly).
-
Symptom Query: Actively question subjects about any new or worsening skin-related symptoms, including itching, burning, or pain.
-
Grading: If a rash or other dermatologic toxicity is observed, grade its severity using the CTCAE v5.0 criteria (see Table 1). Document the percentage of body surface area affected.
-
Documentation: Record all findings, including the date of onset, grade, and a detailed description of the dermatologic event.
-
Intervention: Implement management strategies as outlined in the troubleshooting guide (see Table 2).
-
Follow-up: Closely monitor the subject's response to any interventions and adjust the management plan as needed. Document the resolution or persistence of the toxicity.
Mandatory Visualizations
Caption: Gilteritinib's mechanism of action.
References
- 1. XOSPATA® (gilteritinib) | Official Patient Site [xospata.com]
- 2. XOSPATA® (gilteritinib) Safety & Adverse Reactions [xospatahcp.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Dermatological toxicity associated with the use of gilteritinib in relapsed acute myeloid leukemia with FLT3 mutation: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Important Safety Information for XOSPATA® (gilteritinib) [xospatahcp.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. archive.cancerworld.net [archive.cancerworld.net]
- 10. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 11. Skin problems and EGFR-tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Management of egfr tki–induced dermatologic adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 16. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 17. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Ocular Side Effects of ASP5878 and other FGFR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing ocular side effects associated with ASP5878 and other Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common ocular side effects observed with FGFR inhibitors?
A1: The most frequently reported ocular adverse events associated with FGFR inhibitors are a class effect and primarily involve the ocular surface and the retina.[1][2] These include:
-
Dry Eye: Manifesting as dryness, irritation, and discomfort.[1][2]
-
FGFR Inhibitor-Associated Retinopathy: This can include conditions like serous retinal detachment and macular edema.[1][3]
-
Corneal Disorders: Such as keratitis and, in rare but serious cases, corneal thinning and melt.[1] this compound, in particular, has been associated with corneal epithelial changes that resemble corneal dysmaturation.[2][4]
-
Blurred Vision: A common subjective symptom reported by patients.[5]
-
Other reported effects: Conjunctivitis, keratopathy, and uveitis have also been observed.[5]
Q2: What is the proposed mechanism behind FGFR inhibitor-associated ocular toxicity?
A2: The ocular side effects of FGFR inhibitors are believed to be "on-target" effects, meaning they are a direct consequence of inhibiting the FGFR signaling pathway. The FGF/FGFR system is crucial for maintaining the health and integrity of various ocular tissues.
-
Corneal Effects: The EGFR and FGFR signaling pathways are vital for corneal cell proliferation, differentiation, and wound healing.[6] Inhibition of these pathways can disrupt the normal turnover and migration of corneal epithelial cells, leading to issues like dry eye and corneal epithelial defects.[6]
-
Retinopathy: The retina expresses FGFRs, and their inhibition is thought to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is essential for maintaining the homeostasis between the retinal pigment epithelium (RPE) and the neurosensory retina. It is proposed that disruption of this pathway interrupts the pump mechanism between these layers, leading to fluid accumulation and the development of serous retinopathy.[3]
Q3: Are the ocular side effects of this compound and other FGFR inhibitors reversible?
A3: In many cases, the ocular toxicities associated with FGFR inhibitors are reversible upon dose reduction or discontinuation of the drug.[5][6] One study noted that after stopping the treatment, seven out of ten patients with corneal lesions showed full recovery of their vision and corneal epithelium, while three had a partial recovery.[6] However, some cases of persistent retinal pigment epithelium toxicity have been reported, suggesting that not all effects may be fully reversible.
Troubleshooting Guide
Problem: A researcher observes corneal epithelial changes in an animal model treated with this compound.
Possible Cause: This is a known potential side effect of this compound.[2][4] The inhibition of FGFR signaling can disrupt the normal homeostasis of the corneal epithelium.[6]
Suggested Actions:
-
Detailed Examination: Conduct a thorough ophthalmologic examination, including a slit-lamp examination, to characterize the extent and nature of the corneal changes.
-
Dose Modification: Consider a dose reduction or temporary interruption of this compound administration to assess if the corneal changes are dose-dependent and reversible.
-
Supportive Care: In a clinical context, management would involve close ophthalmologic follow-up and potentially the use of lubricating eye drops.[1]
Problem: An experimental subject develops blurred vision and signs of retinopathy during treatment with an FGFR inhibitor.
Possible Cause: This is likely FGFR inhibitor-associated retinopathy, potentially involving subretinal fluid accumulation due to the disruption of the MAPK pathway in the retina.[3]
Suggested Actions:
-
Immediate Ophthalmic Assessment: Perform an ophthalmic examination including optical coherence tomography (OCT) to visualize and quantify the subretinal fluid.[3]
-
Consider Electroretinography (ERG): ERG can be a sensitive tool to functionally evaluate retinal toxicity.[7] A decrease in the b-wave amplitude can be indicative of retinal injury.[7]
-
Dose Interruption: Withholding the FGFR inhibitor is a primary management strategy for ocular adverse events.[1][4]
Quantitative Data Summary
The following tables summarize the incidence of ocular adverse events reported in studies of various FGFR inhibitors.
Table 1: Incidence of Corneal Epithelial Changes with Selected FGFR and EGFR Inhibitors
| Drug | Target | Incidence of Corneal Epithelial Changes |
| This compound | FGFR | 50.0% [6] |
| FPA-144 | FGFR | 18.2%[6] |
| ABT-414 | EGFR | 100%[6] |
| Vandetanib | EGFR/VEGFR | 15.79%[6] |
| Osimertinib | EGFR | 0.5%[6] |
Experimental Protocols
1. Slit-Lamp Examination (Biomicroscopy)
This is a standard diagnostic procedure to examine the anterior segment of the eye.
-
Purpose: To assess the eyelids, cornea, conjunctiva, sclera, and iris for any abnormalities.
-
Procedure:
-
The subject is seated, and their chin and forehead are positioned on the rests of the slit-lamp machine to ensure stability.[8][9]
-
A high-intensity light source is focused into a thin, slit-like beam and directed at the eye.[8]
-
The ophthalmologist or researcher looks through the microscope to get a magnified, three-dimensional view of the eye structures.
-
Fluorescein dye may be applied to the eye to better visualize any corneal abrasions or epithelial defects.[9][10]
-
The pupils may be dilated using eye drops to allow for examination of the lens and other structures behind the iris.[9][11]
-
2. Electroretinography (ERG) for Toxicity Studies
ERG is a non-invasive electrophysiological test that measures the electrical response of the retina to a light stimulus.
-
Purpose: To functionally assess the health of the retinal cells, particularly photoreceptors (rods and cones) and bipolar cells.
-
General Protocol:
-
Animal Preparation: The animal is typically dark-adapted for a period to assess scotopic (rod-mediated) responses, followed by light adaptation for photopic (cone-mediated) responses.
-
Electrode Placement: Active electrodes are placed on the cornea (often embedded in a contact lens), a reference electrode is placed on the forehead or near the eye, and a ground electrode is placed elsewhere on the body.
-
Stimulation: A series of light flashes of varying intensity and frequency are presented to the eye.
-
Recording: The electrical responses generated by the retina (the ERG waveform) are recorded. The key components of the waveform are the a-wave (originating from photoreceptors) and the b-wave (originating from bipolar and Müller cells).
-
Analysis: The amplitude and implicit time of the a- and b-waves are measured and compared to baseline or control values. A reduction in amplitude can indicate retinal toxicity.[7]
-
Visualizations
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Ocular toxicities of fibroblast growth factor receptor inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular toxic effects associated with Fibroblast Growth Factor Receptor Inhibitors self-limited: JAMA [medicaldialogues.in]
- 4. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Markedly increased ocular side effect causing severe vision deterioration after chemotherapy using new or investigational epidermal or fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of electroretinography (ERG) in early drug development for assessing retinal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mountsinai.org [mountsinai.org]
- 9. Slit lamp exam: Uses, procedure, results, and other eye exams [medicalnewstoday.com]
- 10. Slit Lamp Exam: Purpose, Procedure and Results [healthline.com]
- 11. What is a Slit Lamp? - American Academy of Ophthalmology [aao.org]
Technical Support Center: ASP5878 Phase 1 Trials
This technical support center provides researchers, scientists, and drug development professionals with information regarding the dose-limiting toxicities (DLTs) observed in phase 1 clinical trials of ASP5878.
Frequently Asked Questions (FAQs)
Q1: What is the established dose-limiting toxicity (DLT) for this compound in phase 1 trials?
A1: The primary dose-limiting toxicity identified for this compound in phase 1 trials was hyperphosphatemia.[1][2] This is considered an on-target effect due to the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which play a role in phosphate homeostasis.
Q2: At what dose level was the DLT of hyperphosphatemia observed?
A2: Dose-limiting hyperphosphatemia was reported in 66.7% of patients in the cohort receiving 20 mg of this compound twice daily (BID) on a 5-day dosing schedule with a 2-day interruption.[1][2] Preliminary data from an earlier stage of the trial also indicated that hyperphosphatemia was considered a DLT in two out of three patients at the 20 mg BID dose.
Q3: What was the recommended dose for the dose-expansion phase of the trial?
A3: Based on the findings from the dose-escalation part of the study, the recommended dose for the dose-expansion phase was determined to be 16 mg BID.[1][2]
Q4: Were there other common adverse events reported in the phase 1 trial of this compound?
A4: Yes, other common adverse events included retinal detachment, diarrhea, and increased alanine aminotransferase.[1][2]
Q5: What is the mechanism of action of this compound?
A5: this compound is an orally available, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][3][4] By inhibiting these receptors, it blocks the FGFR-mediated signal transduction pathways that are implicated in the proliferation of tumor cells in various cancers.[4]
Data Presentation
Table 1: Summary of Dose-Limiting Toxicity in this compound Phase 1 Trial
| Dose Cohort | Dosing Schedule | Percentage of Patients with DLT | Dose-Limiting Toxicity |
| 20 mg BID | 5 days on / 2 days off | 66.7% | Hyperphosphatemia |
Source: Yamamoto N, et al. Invest New Drugs. 2020 Apr;38(2):445-456.[2]
Experimental Protocols
Phase 1 Dose-Escalation Study Design for this compound
The first-in-human, open-label, phase 1 study of this compound was designed with a dose-escalation part and a dose-expansion part. The primary objectives of the dose-escalation phase were to determine the safety and tolerability of this compound, and to identify the DLT, maximum tolerated dose (MTD), and the recommended dose for the expansion phase.[1][2]
Patients with advanced solid malignancies were enrolled in sequential dose cohorts.[5] The study evaluated nine dose cohorts, starting from 0.5 mg to 2 mg once daily, and from 2 mg to 40 mg twice daily (BID).[1][2] The dosing regimen for the higher doses (≥ 20 mg BID) consisted of a 5-day dosing period followed by a 2-day interruption in 28-day cycles, while lower doses (≤ 10 mg BID) were administered daily.[1][2] A single dose of this compound was initially administered, followed by a 2-day pharmacokinetic assessment before commencing the cyclical dosing schedule.[1][2] Dose escalation was guided by a Bayesian Continual Reassessment Method.[5]
Mandatory Visualization
Caption: Workflow of the this compound Phase 1 Dose-Escalation Trial.
Caption: Mechanism of Action of this compound in Inhibiting the FGFR Signaling Pathway.
References
- 1. A phase 1 study of oral this compound, a selective small-molecule inhibitor of fibroblast growth factor receptors 1–4, as a single dose and multiple doses in patients with solid malignancies | Semantic Scholar [semanticscholar.org]
- 2. A phase 1 study of oral this compound, a selective small-molecule inhibitor of fibroblast growth factor receptors 1-4, as a single dose and multiple doses in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Gastrointestinal Side Effects of Neratinib (as a proxy for ASP5878)
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the tyrosine kinase inhibitor (TKI) neratinib. Given the limited public information on ASP5878, this document uses neratinib as a well-characterized example to address common queries regarding the mitigation of gastrointestinal side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with neratinib?
A1: The most frequently reported gastrointestinal side effect of neratinib is diarrhea. Other common side effects include nausea, vomiting, and decreased appetite. The incidence of these side effects can be significant, particularly in the initial phases of treatment.
Q2: What is the underlying mechanism for neratinib-induced diarrhea?
A2: Neratinib is an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4. The inhibition of EGFR in the gastrointestinal tract is thought to be a primary cause of diarrhea. This inhibition can lead to increased chloride secretion and fluid accumulation in the intestinal lumen, resulting in secretory diarrhea.
Troubleshooting Guides
Issue 1: Severe Diarrhea in Pre-clinical Models
If you are observing severe, treatment-limiting diarrhea in your animal models, consider the following troubleshooting steps:
-
Dose Reduction: A temporary reduction in the administered dose of neratinib can help mitigate the severity of diarrhea.
-
Prophylactic Antidiarrheal Treatment: The use of prophylactic loperamide has been shown to be effective in reducing the incidence and severity of neratinib-induced diarrhea.
-
Corticosteroid Intervention: In cases of severe, refractory diarrhea, the addition of a corticosteroid such as budesonide may be warranted.
Issue 2: Inconsistent Incidence of Gastrointestinal Side Effects Across Experiments
Variability in the incidence of gastrointestinal side effects between experimental cohorts can be attributed to several factors:
-
Animal Strain and Microbiome: Different rodent strains can exhibit varying sensitivities to TKIs. The composition of the gut microbiome can also influence the severity of gastrointestinal toxicity.
-
Diet and Husbandry: The diet and housing conditions of the animals can impact their overall health and susceptibility to drug-induced side effects.
-
Drug Formulation and Vehicle: The formulation of neratinib and the vehicle used for administration can affect its absorption and local concentration in the gastrointestinal tract.
Data Presentation
Table 1: Incidence of Diarrhea in the ExteNET Trial (Neratinib vs. Placebo)
| Grade of Diarrhea | Neratinib (n=1408) | Placebo (n=1408) |
| Grade 1-2 | 57% | 34% |
| Grade 3 | 40% | 2% |
| Grade 4 | <1% | <1% |
Table 2: Efficacy of Loperamide Prophylaxis in Reducing Neratinib-Induced Diarrhea
| Grade of Diarrhea | Loperamide Prophylaxis | No Prophylaxis |
| Grade 3 Diarrhea Incidence | 16% | 40% |
| Median Time to First Grade 3 Diarrhea | 15 days | 8 days |
Experimental Protocols
Protocol 1: Loperamide Prophylaxis in a Murine Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Neratinib Administration: Neratinib is administered daily by oral gavage at a dose of 20 mg/kg.
-
Loperamide Prophylaxis: Loperamide is administered subcutaneously at a dose of 10 mg/kg, 30 minutes prior to neratinib administration for the first 14 days of treatment.
-
Monitoring: Animals are monitored daily for signs of diarrhea, and stool consistency is scored. Body weight is recorded twice weekly.
Protocol 2: Evaluation of Budesonide for Refractory Diarrhea
-
Induction of Diarrhea: Neratinib is administered to mice as described in Protocol 1.
-
Budesonide Intervention: For animals developing Grade 2 or higher diarrhea that persists for more than 48 hours despite loperamide treatment, budesonide is administered orally at a dose of 0.5 mg/kg daily.
-
Endpoint: The primary endpoint is the resolution of diarrhea to Grade 1 or less within 72 hours of initiating budesonide treatment.
Visualizations
Caption: Neratinib signaling pathway and proposed mechanism of diarrhea.
Caption: Troubleshooting workflow for managing neratinib-induced diarrhea.
Validation & Comparative
A Comparative Analysis of ASP5878 (Futibatinib) and AZD4547 in FGFR-Amplified Cancers
This guide provides a detailed comparison of the efficacy of two selective FGFR inhibitors, ASP5878 (futibatinib) and AZD4547, in the context of cancers driven by fibroblast growth factor receptor (FGFR) amplification. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Both this compound and AZD4547 are potent and selective inhibitors of FGFR family members (FGFR1, 2, 3, and 4), which are key drivers in various cancers when they are amplified, mutated, or translocated. A primary distinction between the two lies in their binding mechanism. This compound, now known as futibatinib, is an irreversible inhibitor that covalently binds to a specific cysteine residue in the P-loop of the FGFR kinase domain. This irreversible binding leads to a sustained inhibition of FGFR signaling. In contrast, AZD4547 is a reversible inhibitor that competes with ATP for binding to the kinase domain of the FGFRs.
Preclinical Efficacy
The preclinical activity of both compounds has been evaluated in various cancer cell lines with FGFR alterations, demonstrating potent inhibition of cell proliferation.
Table 1: In Vitro IC50 Values of this compound (Futibatinib) and AZD4547 in FGFR-Altered Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | This compound (Futibatinib) IC50 (nM) | AZD4547 IC50 (nM) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 16 | 3.6 |
| KATO-III | Gastric Cancer | FGFR2 Amplification | 28.5 | 9.5 |
| MGH-U3 | Bladder Cancer | FGFR3-TACC3 Fusion | 21 | - |
| RT112/84 | Bladder Cancer | FGFR3 Mutation | 19.3 | 29 |
| AN3CA | Endometrial Cancer | FGFR2 Mutation | - | 5 |
Clinical Efficacy
Clinical trials have demonstrated the therapeutic potential of both this compound (futibatinib) and AZD4547 in patients with FGFR-aberrant tumors. It is important to note that no head-to-head clinical trials comparing the two drugs have been conducted. The following tables summarize findings from separate clinical studies.
Table 2: Clinical Efficacy of this compound (Futibatinib) in Advanced Cholangiocarcinoma
| Clinical Trial | Patient Population | Objective Response Rate (ORR) | Duration of Response (DoR) |
| FOENIX-CCA2 (Phase II) | Locally advanced/metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements (n=103) | 42% | 9.7 months (median) |
Table 3: Clinical Efficacy of AZD4547 in Advanced Solid Tumors
| Clinical Trial | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Disease Control Rate (DCR) |
| Phase II Study | Metastatic urothelial cancer with FGFR alterations (n=27) | 22.2% | 4.9 months (median) | 63% |
| SHINE (Phase II) | Advanced gastric cancer with FGFR2 amplification (n=71) | 4.2% (monotherapy arm) | 1.9 months (median) | 35.2% (monotherapy arm) |
Experimental Protocols
In Vitro Cell Proliferation Assay
The anti-proliferative activity of this compound and AZD4547 is typically assessed using a variety of cancer cell lines with known FGFR alterations. A representative protocol is as follows:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of the FGFR inhibitor (e.g., 0.1 nM to 10 µM) for a specified period, often 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.
-
Data Analysis: The luminescence or absorbance values are converted to percentage of inhibition relative to vehicle-treated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of these inhibitors is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Model System: Nude mice are subcutaneously implanted with cancer cells harboring FGFR amplifications (e.g., SNU-16 or KATO-III).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. The FGFR inhibitor is administered orally once or twice daily at a predetermined dose. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study endpoint is typically reached when tumors in the control group reach a specific size or after a set duration of treatment.
-
Pharmacodynamic Analysis: To confirm target engagement, tumor samples may be collected at the end of the study to assess the phosphorylation levels of FGFR and its downstream signaling proteins (e.g., FRS2, ERK, AKT) via methods like Western blotting or immunohistochemistry.
Visualizing Key Pathways and Workflows
FGFR Signaling Pathway and Inhibitor Action
Caption: Simplified FGFR signaling cascade and the point of inhibition by this compound and AZD4547.
General Workflow for Preclinical Evaluation of FGFR Inhibitors
Caption: A typical experimental workflow for the preclinical assessment of FGFR inhibitors.
Validating ASP5878 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in-preclinical models, with a focus on the selective FGFR inhibitor, ASP5878. We will explore the experimental approaches used to confirm its mechanism of action and compare these with techniques employed for other prominent FGFR inhibitors. This guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of in vivo target engagement validation.
Introduction to this compound and In Vivo Target Engagement
This compound is an orally bioavailable small-molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] These receptor tyrosine kinases are crucial regulators of cell proliferation, differentiation, and survival.[3] Genetic alterations in FGFRs, such as amplifications, mutations, and fusions, are implicated in the progression of various cancers, including hepatocellular carcinoma and urothelial cancer.[4][5] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity and blocking downstream signaling pathways.[1][3]
Validating that a drug molecule like this compound reaches and effectively inhibits its intended target in a living organism (in vivo) is a critical step in preclinical drug development. This process, known as target engagement validation, provides crucial evidence of the drug's mechanism of action and helps to establish a therapeutic window. The primary methods for assessing in vivo target engagement for kinase inhibitors involve measuring the phosphorylation status of the target receptor and its downstream signaling proteins. A reduction in phosphorylation upon drug treatment serves as a direct biomarker of target inhibition.
Comparison of In Vivo Target Engagement Validation Methods
The methodologies for validating in vivo target engagement of this compound are similar to those used for other FGFR inhibitors, such as AZD4547 and erdafitinib (JNJ-42756493). The most common techniques are Western blotting and immunohistochemistry (IHC) performed on tumor tissue collected from xenograft models at various time points after drug administration.
| Method | This compound | AZD4547 | Erdafitinib (JNJ-42756493) | Information Yielded |
| Western Blot | Analysis of p-FGFR, p-FRS2, and p-ERK in tumor lysates.[5][6] | Analysis of p-FGFR, p-ERK, and p-S6 in tumor lysates. | Analysis of p-FGFR and p-ERK in tumor lysates.[2] | Quantitative assessment of target and pathway inhibition. |
| Immunohistochemistry (IHC) | Not explicitly detailed in the provided search results, but a common method for this type of analysis. | Analysis of p-ERK and p-S6 in tumor sections. | Not explicitly detailed in the provided search results, but a common method for this type of analysis. | Semi-quantitative and spatial assessment of target inhibition within the tumor microenvironment. |
| Pharmacodynamic (PD) Biomarkers | Suppression of FGFR4, FRS2, and ERK phosphorylation.[5][6] | Inhibition of p-FGFR, p-ERK, and p-S6. | Modulation of p-FGFR and p-ERK.[2] | Indicators of biological activity of the drug on its target. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo target engagement of this compound and its alternatives. Direct comparison is challenging due to variations in experimental models, dosing, and time points across studies.
Table 1: this compound In Vivo Target Engagement
| Model | Dose | Time Point | Biomarker | Result | Reference |
| Hep3B2.1-7 xenograft | 3 mg/kg | Not specified | p-FGFR4, p-FRS2, p-ERK | Suppression observed | [5][6] |
| UM-UC-14 xenograft | 1, 3, 10 mg/kg | Not specified | p-FGFR3 | Dose-dependent inhibition | [4] |
Table 2: AZD4547 In Vivo Target Engagement
| Model | Dose | Time Point | Biomarker | Result | Reference |
| L121 PDTX | 12.5 mg/kg | 8 hours | p-Erk, p-S6 | Modulation observed by IHC | |
| KMS11 xenograft | 6.25 mg/kg | 4 hours | p-FGFR3 | Inhibition observed by ELISA |
Table 3: Erdafitinib (JNJ-42756493) In Vivo Target Engagement
| Model | Dose | Time Point | Biomarker | Result | Reference |
| SNU-16 xenograft | 3, 10, 30 mg/kg | 0.5 - 16 hours | p-FGFR, p-ERK | Dose-dependent modulation | [2] |
Experimental Protocols
Below are detailed, representative protocols for Western blotting and immunohistochemistry for assessing in vivo target engagement of FGFR inhibitors in tumor xenografts.
Protocol 1: Western Blotting for Phosphorylated Proteins in Tumor Xenografts
1. Tumor Homogenization:
- Excise tumors from treated and control animals at predetermined time points.
- Immediately snap-freeze tumors in liquid nitrogen and store at -80°C.
- On the day of analysis, weigh the frozen tumor tissue and homogenize in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) using a mechanical homogenizer.
- Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-FRS2, FRS2) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Immunohistochemistry for Phosphorylated Proteins in Tumor Xenografts
1. Tissue Preparation:
- Fix freshly excised tumors in 10% neutral buffered formalin overnight.
- Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
- Cut 4-5 µm thick sections and mount them on charged slides.
2. Deparaffinization and Rehydration:
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high pH buffer in a pressure cooker or water bath.
4. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking serum.
- Incubate the sections with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
- Wash with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
5. Counterstaining and Mounting:
- Counterstain the sections with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
6. Analysis:
- Examine the slides under a microscope. The intensity and localization of the staining can be semi-quantitatively scored (e.g., using an H-score) to compare the levels of the phosphorylated protein between different treatment groups.
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Target Engagement Workflow
Caption: Comparison of Validation Methods
References
- 1. Frontiers | Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
ASP5878: A Targeted Approach to Overcoming Chemoresistance in Urothelial Carcinoma
A Comparative Guide to the Efficacy of ASP5878 in Gemcitabine- and Adriamycin-Resistant Models
For researchers and drug development professionals exploring novel therapies for urothelial carcinoma, particularly in the context of acquired chemoresistance, the selective FGFR inhibitor this compound presents a promising avenue. This guide provides a comprehensive comparison of the preclinical efficacy of this compound in urothelial cancer models with acquired resistance to two standard-of-care chemotherapeutic agents: gemcitabine and adriamycin (doxorubicin). The data herein is primarily derived from a pivotal study by Ogitani et al. in Cancer Science (2017), which elucidates the potential of this compound to circumvent common mechanisms of chemoresistance.
Mechanism of Action and Therapeutic Rationale
This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4). Aberrant FGFR signaling, often driven by mutations or gene fusions, is a key oncogenic driver in a subset of urothelial carcinomas. By blocking this pathway, this compound can effectively inhibit tumor cell proliferation and survival.
Gemcitabine, a nucleoside analog, inhibits DNA synthesis, while adriamycin, an anthracycline, intercalates into DNA and inhibits topoisomerase II. Resistance to these agents can arise through various mechanisms, including increased drug efflux (e.g., via MDR1 overexpression) or alterations in apoptotic pathways. The therapeutic rationale for using this compound in this context is that its targeted mechanism of action is independent of the pathways that confer resistance to traditional chemotherapy, offering a viable treatment strategy for patients who have relapsed on or are refractory to standard therapies.
Comparative Efficacy of this compound in Chemoresistant Urothelial Cancer Models
The following tables summarize the in vitro and in vivo efficacy of this compound in gemcitabine- and adriamycin-resistant urothelial cancer cell lines and xenograft models.
In Vitro Proliferation Inhibition
| Cell Line | Drug | IC50 (nmol/L) | Fold-Resistance |
| Parental | |||
| RT-112 | Gemcitabine | 1.8 | - |
| RT-112 | This compound | 18 | - |
| UM-UC-14 | Adriamycin | 33 | - |
| UM-UC-14 | This compound | 16 | - |
| Resistant | |||
| RT-112-GR (Gemcitabine-Resistant) | Gemcitabine | >10,000 | >5,555 |
| RT-112-GR | This compound | 24 | 1.3 |
| UM-UC-14-AR (Adriamycin-Resistant) | Adriamycin | 1,800 | 54.5 |
| UM-UC-14-AR | This compound | 15 | 0.9 |
Data compiled from Ogitani et al., Cancer Science, 2017.
In Vivo Antitumor Activity in a Gemcitabine-Resistant Xenograft Model
| Treatment Group (RT-112-GR Xenograft) | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | - |
| Gemcitabine | 120 mg/kg | 14 |
| This compound | 3 mg/kg | 82 |
| This compound | 10 mg/kg | 108 (regression) |
Data compiled from Ogitani et al., Cancer Science, 2017.
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the signaling pathway targeted by this compound and the mechanisms of action for gemcitabine and adriamycin.
Caption: this compound inhibits the FGFR signaling cascade.
A Head-to-Head Comparison of ASP5878 and Other Leading FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with the Fibroblast Growth Factor Receptor (FGFR) signaling pathway emerging as a critical target in various malignancies. ASP5878, a potent pan-FGFR inhibitor, has demonstrated significant preclinical anti-tumor activity. This guide provides an objective, data-driven comparison of this compound with other notable FGFR inhibitors, including the approved drugs erdafitinib, pemigatinib, infigratinib, and futibatinib, to aid researchers in their drug development and discovery efforts.
Data Presentation: A Quantitative Look at Kinase Inhibition
The in vitro potency of FGFR inhibitors is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against the four members of the FGFR family. Lower values indicate greater potency.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Selectivity Profile |
| This compound | 0.47[1] | 0.60[1] | 0.74[1] | 3.5[1] | Pan-FGFR inhibitor |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | Pan-FGFR inhibitor |
| Pemigatinib | 0.4[1] | 0.5[1] | 1.0[1] | 30[1] | Selective for FGFR1/2/3 over FGFR4 |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 | Selective for FGFR1/2/3 over FGFR4 |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 | Pan-FGFR inhibitor (irreversible) |
Mechanism of Action: Targeting the FGFR Signaling Cascade
FGFR inhibitors exert their anti-tumor effects by blocking the activation of the FGFR signaling pathway, which, when dysregulated, can drive cell proliferation, survival, and angiogenesis. This compound, as a pan-FGFR inhibitor, broadly targets this pathway.
Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[2] Phosphorylated FRS2 then recruits other signaling molecules, activating downstream pathways including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway.[3][4] These pathways ultimately regulate gene expression and cellular processes critical for tumor growth and survival. This compound has been shown to inhibit the phosphorylation of FGFR and downstream signaling molecules like FRS2 and ERK.[1]
Experimental Protocols: Methodologies for Inhibitor Evaluation
Objective comparison of FGFR inhibitors relies on standardized and reproducible experimental protocols. Below are methodologies for key assays used to characterize the activity of compounds like this compound.
FGFR Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of FGFR kinases and the inhibitory potential of test compounds.
Protocol:
-
Reagent Preparation: Prepare kinase buffer, recombinant FGFR enzyme, ATP, and a suitable substrate. Dilute the test inhibitor to various concentrations.[5]
-
Reaction Setup: In a microplate, combine the FGFR enzyme, the test inhibitor, and the substrate.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified period (e.g., 60-120 minutes).[6][7]
-
Detection: Stop the reaction and add detection reagents, typically a europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled antibody that binds to the kinase.
-
Measurement: Measure the FRET signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of FGFR inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with a range of concentrations of the FGFR inhibitor.[8]
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[10]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation status of key proteins in the FGFR signaling pathway, such as FGFR, FRS2, and ERK, to confirm the on-target effect of the inhibitors.
Protocol:
-
Cell Lysis: Treat cells with the FGFR inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-FGFR, anti-p-FRS2, or anti-p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein to normalize for loading differences.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of FGFR inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells with known FGFR alterations into immunocompromised mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the FGFR inhibitor (e.g., orally) and a vehicle control daily or on a specified schedule.[1]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Conclusion
This compound is a potent pan-FGFR inhibitor with a preclinical profile that demonstrates significant anti-tumor activity in cancers with FGFR pathway dysregulation.[1][12][13] Its broad inhibitory activity against all four FGFR family members is comparable to other pan-FGFR inhibitors like erdafitinib and futibatinib. In contrast, inhibitors such as pemigatinib and infigratinib show greater selectivity for FGFR1, 2, and 3 over FGFR4. The choice of an appropriate FGFR inhibitor for further investigation will depend on the specific FGFR alterations driving the cancer and the desired selectivity profile. The experimental protocols outlined in this guide provide a framework for the rigorous and comparative evaluation of these promising targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FRS2 Proteins Recruit Intracellular Signaling Pathways by Binding to Diverse Targets on Fibroblast Growth Factor and Nerve Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Treatment: A Comparative Analysis of ASP5878 in Tumor Regression
For Immediate Release
[City, State] – [Date] – A new frontier in immuno-oncology is emerging with the development of ASP5878 (vilobelimab), a novel monoclonal antibody targeting the complement component 5a (C5a). This guide provides a comprehensive comparison of this compound's performance with existing cancer therapies, supported by available experimental data, for researchers, scientists, and drug development professionals. By inhibiting the C5a/C5aR1 signaling pathway, this compound aims to dismantle the immunosuppressive tumor microenvironment, unleashing the body's own immune system to fight cancer.
The Rationale for Targeting C5a in Oncology
The complement system, a crucial part of the innate immune system, has a dual role in cancer. While it can help in eliminating tumor cells, chronic activation can lead to the production of C5a within the tumor microenvironment.[1][2] C5a, by binding to its receptor C5aR1 on various immune cells, orchestrates an immunosuppressive landscape that fosters tumor growth and metastasis.[2][3] This signaling pathway can inhibit the anti-tumor activity of CD8+ T cells, the primary cancer-killing immune cells, and recruit pro-tumorigenic myeloid-derived suppressor cells (MDSCs).[2][3] this compound, by blocking the C5a/C5aR1 interaction, is designed to reverse this immunosuppression and enhance the efficacy of anti-tumor immune responses.[4] Preclinical evidence suggests that targeting this pathway can lead to reduced tumor growth and may act synergistically with other immunotherapies like checkpoint inhibitors.[5][6]
This compound: Clinical Efficacy in Advanced Cancers
This compound is currently being investigated in clinical trials for various solid tumors. An ongoing Phase II clinical trial is evaluating this compound both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with advanced cutaneous squamous cell carcinoma (cSCC) who are resistant or refractory to prior PD-1/PD-L1 inhibitor therapy.[6][7]
While mature, comprehensive data from the cSCC trial is still emerging, initial reports have indicated no new safety concerns with the combination therapy.[7] The study is designed to assess the antitumor activity and safety of these treatment regimens.[6][7]
For a comparative perspective, we can look at the established efficacy of pembrolizumab, a standard-of-care checkpoint inhibitor, in advanced melanoma and non-small cell lung cancer (NSCLC), as these represent common indications for immunotherapy. It is important to note that a direct comparison with this compound in cSCC will only be possible once the final results of the ongoing trial are published.
Comparative Efficacy Data
The following tables summarize the efficacy of pembrolizumab monotherapy in advanced melanoma and NSCLC, which can serve as a benchmark for evaluating novel immunotherapies like this compound.
Table 1: Efficacy of Pembrolizumab Monotherapy in Advanced Melanoma
| Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KEYNOTE-001 | Treatment-naïve | 45%[8] | Not Reported | 31 months[8] |
| KEYNOTE-001 | Total Population | 33%[8] | Not Reported | 23 months[8] |
| KEYNOTE-006 | Ipilimumab-naïve | 34-38% (depending on dose) | 6 months (estimated) | Not Reached (improved vs. ipilimumab)[9] |
| Meta-analysis | Advanced/Metastatic | 32.9% (monotherapy)[10] | 5.73 months[10] | 12-month OS rate: 65%[10] |
Table 2: Efficacy of Pembrolizumab Monotherapy in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial | Patient Population (PD-L1 TPS) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KEYNOTE-024 | ≥50% | Not specified, but improved vs. chemo | 10.3 months[11] | 30.0 months[11] |
| KEYNOTE-042 | ≥1% | Not specified, but improved vs. chemo | 7.1 months | 16.7 months[12] |
| KEYNOTE-042 | 1-49% | Not specified, but improved vs. chemo | Not specified | 13.4 months[12] |
| KEYNOTE-001 | Treatment-naïve | 23% | Not Reported | 38.9 months (median duration of response)[13] |
| KEYNOTE-001 | Previously treated | 42% | Not Reported | 16.8 months (median duration of response)[13] |
Experimental Protocols
Assessment of Tumor Regression in Clinical Trials
The evaluation of tumor regression in the this compound and pembrolizumab clinical trials typically adheres to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1) .
Methodology:
-
Baseline Assessment: Tumors are measured at the start of the trial using imaging techniques such as CT or MRI. Target lesions (measurable tumors) and non-target lesions are identified.
-
Follow-up Assessments: Imaging is repeated at regular intervals (e.g., every 6-9 weeks) to assess changes in tumor size.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Objective Response Rate (ORR): The proportion of patients with a CR or PR.
-
Progression-Free Survival (PFS): The length of time during and after the treatment that a patient lives with the disease but it does not get worse.
-
Overall Survival (OS): The length of time from either the date of diagnosis or the start of treatment for a disease that patients are still alive.
This compound Phase II Trial in cSCC (NCT04812535)
-
Study Design: An open-label, non-comparative, two-stage, Phase II trial.[7]
-
Patient Population: Patients with PD-1/PD-L1 inhibitor resistant/refractory locally advanced or metastatic cSCC.[6]
-
Treatment Arms:
-
Primary Objectives: To assess the safety and antitumor activity of vilobelimab monotherapy and to determine the maximum tolerated or recommended dose, safety, and antitumor activity in the combination arm.[7]
-
Dosage (Initial Cohort, Arm B): Intravenous infusions of 400 mg of vilobelimab on Days 1, 4, 8, and 15, and from Day 22 onwards, 800 mg every two weeks. Patients also receive 400 mg of pembrolizumab starting on Day 8 of the first cycle and every six weeks thereafter.[7]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the C5a/C5aR1 signaling pathway and the clinical trial workflow.
Caption: C5a/C5aR1 signaling pathway in the tumor microenvironment.
Caption: Workflow of the Phase II clinical trial of this compound in cSCC.
Conclusion and Future Directions
This compound represents a promising new strategy in cancer immunotherapy by targeting the C5a/C5aR1 axis to overcome immunosuppression in the tumor microenvironment. While early clinical data is still maturing, the scientific rationale is strong. A comprehensive assessment of its efficacy will depend on the final results of ongoing clinical trials. The comparison with established immunotherapies like pembrolizumab highlights the high bar for new treatments, but also underscores the potential for combination therapies to improve patient outcomes, particularly in resistant or refractory patient populations. The oncology community eagerly awaits further data to fully understand the role of this compound in the evolving landscape of cancer treatment.
References
- 1. C5aR1 shapes a non-inflammatory tumor microenvironment and mediates immune evasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Targeting C3a and C5a Signaling—A Game Changer for Cancer Therapy? [mdpi.com]
- 4. A Randomized, Double-Blind, Phase II Study of Glucocorticoid Replacement by Vilobelimab, an Anti-C5a Monoclonal Antibody, in ANCA-Associated Vasculitis - ACR Meeting Abstracts [acrabstracts.org]
- 5. C5aR1 blockade reshapes immunosuppressive tumor microenvironment and synergizes with immune checkpoint blockade therapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curetoday.com [curetoday.com]
- 7. inflarx.de [inflarx.de]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Pembrolizumab for the treatment of advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Efficacy and safety of pembrolizumab as first-line treatment for advanced non-small cell lung cancer complicated with chronic obstructive pulmonary disease: protocol for a prospective, single-arm, single-center, phase II clinical trial [frontiersin.org]
- 12. Pembrolizumab monotherapy in advanced NSCLC patients with low PD-L1 expression: is there real evidence? - Fiorelli - Translational Cancer Research [tcr.amegroups.org]
- 13. Pembrolizumab increases survival rate for certain people with advanced NSC lung cancer - BJMO [bjmo.be]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
